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  • Product: N-cyclopropyl-3-methoxybenzamide
  • CAS: 506436-61-9

Core Science & Biosynthesis

Foundational

N-Cyclopropyl-3-methoxybenzamide: Chemical Profiling, Stability Kinetics, and Synthetic Methodologies

Executive Summary In contemporary medicinal chemistry, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream active pharmaceutical ingredients (APIs)....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream active pharmaceutical ingredients (APIs). N-cyclopropyl-3-methoxybenzamide (CAS: 506436-61-9) has emerged as a privileged intermediate scaffold. The incorporation of the cyclopropyl ring provides unique conformational rigidity and enhanced metabolic stability compared to linear alkyl chains, while the 3-methoxybenzamide core serves as a versatile handle for late-stage functionalization, particularly in the development of kinase inhibitors and p53 restorative agents[1][2].

As a Senior Application Scientist, I have structured this technical guide to provide an in-depth analysis of its physicochemical properties, validated synthetic methodologies, and forced degradation kinetics, ensuring that drug development professionals can integrate this compound into their workflows with high structural confidence.

Physicochemical Profiling

Understanding the baseline quantitative properties of N-cyclopropyl-3-methoxybenzamide is critical for predicting its behavior in chromatographic systems and biological assays. The data summarized below is aggregated from authoritative chemical databases[3][4].

PropertyValueScientific Implication
Chemical Name N-cyclopropyl-3-methoxybenzamideStandard IUPAC nomenclature.
CAS Registry Number 506436-61-9Unique identifier for vendor sourcing[5].
Molecular Formula C11H13NO2Determines exact mass for MS identification.
Molecular Weight 191.23 g/mol Low MW allows for downstream API mass compliance (Lipinski's Rule of 5).
Hydrogen Bond Donors 1 (Amide N-H)Facilitates target protein binding (e.g., kinase hinge regions).
Hydrogen Bond Acceptors 2 (Amide C=O, Methoxy -O-)Contributes to aqueous solubility and receptor interactions.
Topological Polar Surface Area 38.3 ŲHighly favorable for membrane permeability and oral bioavailability.
Rotatable Bonds 3Balances conformational flexibility with target-binding entropy.

Synthetic Methodologies & Mechanistic Causality

The synthesis of N-cyclopropyl-3-methoxybenzamide and its subsequent functionalization into complex APIs relies on robust, scalable chemistry. The primary entry point is the amide coupling of 3-methoxybenzoic acid with cyclopropylamine.

SynthesisWorkflow SM1 3-Methoxybenzoic Acid Coupling Amide Coupling (HATU, DIPEA) SM1->Coupling SM2 Cyclopropylamine SM2->Coupling NCMB N-cyclopropyl-3- methoxybenzamide Coupling->NCMB Nitration Nitration (HNO3/H2SO4) NCMB->Nitration NitroInt 4-Nitro-NCMB Nitration->NitroInt Reduction Reduction (Pd/C, H2) NitroInt->Reduction AminoInt 4-Amino-NCMB Reduction->AminoInt API Target APIs (Kinase Inhibitors) AminoInt->API Cross-Coupling

Fig 1: Synthetic workflow of NCMB and its downstream functionalization into target APIs.

Protocol 1: Optimized Synthesis of N-Cyclopropyl-3-methoxybenzamide

Causality Context: HATU is selected as the coupling reagent over standard carbodiimides (like EDC) due to its superior kinetics in forming the active HOAt-ester. This rapid activation is crucial because cyclopropylamine is highly volatile (boiling point ~50°C); a fast reaction prevents the loss of the amine equivalent. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to drive the reaction without competing for the active ester[1].

Step-by-Step Methodology:

  • Activation: Dissolve 3-methoxybenzoic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere. Add HATU (1.2 equiv) and stir for 15 minutes at 0°C.

  • Base Addition: Add DIPEA (2.5 equiv) dropwise to the mixture. The solution will typically transition to a pale yellow color, indicating the formation of the active ester.

  • Amidation: Slowly add cyclopropylamine (1.2 equiv) while maintaining the temperature at 0°C to prevent amine volatilization.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validating Control (LC-MS): Sample 10 µL of the reaction mixture, dilute in acetonitrile, and inject into the LC-MS. The protocol is self-validating when the starting material peak (M-H) is completely consumed and the product peak (M+H = 192.1) accounts for >95% of the total ion chromatogram.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM, wash the organic layer with 1M HCl (to remove unreacted amine) and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the product as a white solid.

Stability Data & Degradation Kinetics

N-cyclopropyl-3-methoxybenzamide exhibits excellent thermodynamic stability under standard storage conditions (ambient temperature, protected from light)[6]. However, during formulation or late-stage API synthesis, it may be subjected to environmental stressors. Understanding its degradation pathways ensures that proper handling protocols are established.

DegradationPathways NCMB N-cyclopropyl-3- methoxybenzamide Hydrolysis Acid/Base Hydrolysis (Extreme pH, Heat) NCMB->Hydrolysis Oxidation Oxidative Stress (Peroxides, Radicals) NCMB->Oxidation Deg1 3-Methoxybenzoic Acid + Cyclopropylamine Hydrolysis->Deg1 Deg2 N-Dealkylation / Ring-Opened Products Oxidation->Deg2 Deg3 O-Demethylation (Phenol Derivative) Oxidation->Deg3

Fig 2: Primary forced degradation pathways of N-cyclopropyl-3-methoxybenzamide.

Protocol 2: Stability-Indicating HPLC Assay

Causality Context: A reverse-phase gradient HPLC method is required to separate the moderately lipophilic parent compound from its highly polar degradation products (e.g., 3-methoxybenzoic acid and ring-opened oxidative byproducts). A low-pH mobile phase (0.1% TFA) is utilized to suppress the ionization of the carboxylic acid degradant, ensuring sharp peak shapes and reproducible retention times.

Step-by-Step Methodology:

  • System Preparation: Equip the HPLC with a C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm). Set the column oven to 30°C.

  • Mobile Phase Configuration:

    • Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient Elution: Run a linear gradient from 10% B to 90% B over 15 minutes, followed by a 3-minute hold at 90% B, and a 5-minute re-equilibration at 10% B. Flow rate: 1.0 mL/min. Detection: UV at 254 nm.

  • Self-Validating System Suitability Test (SST): Before analyzing stability samples, inject a resolution mixture containing N-cyclopropyl-3-methoxybenzamide and 3-methoxybenzoic acid. The system is validated only if the resolution (Rs) between the two peaks is > 2.0 and the tailing factor for the parent peak is < 1.5.

  • Sample Analysis: Inject 10 µL of the stressed samples (e.g., subjected to 1N HCl at 60°C for 24 hours, or 3% H2O2 at room temperature). Quantify degradation by calculating the relative peak area of the emerging degradant peaks against the parent compound.

Applications in Advanced Therapeutics

The utility of N-cyclopropyl-3-methoxybenzamide extends far beyond basic chemistry; it is a critical structural motif in several advanced therapeutic pipelines:

  • Mps-1 and TKK Kinase Inhibitors: The compound is utilized as a precursor to synthesize 6-substituted imidazopyrazines. These APIs act as potent inhibitors of Mps-1, a kinase critical for the spindle assembly checkpoint. Inhibition leads to severe chromosome missegregation and apoptosis in hyperproliferative tumor cells[2][7].

  • p53 Restorative Agents: Recent patent literature highlights the use of the 4-amino derivative of this scaffold (synthesized via nitration and subsequent Pd/C reduction) to create compounds that restore wild-type function to mutated p53 proteins, a holy grail in targeted oncology[1][8].

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: The scaffold is cross-coupled with quinazoline cores to generate highly selective FGFR inhibitors, which are critical in treating specific genotypically defined cancers[9].

References

  • PubChem Compound Summary for CID 900156 Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Methods for Treating Cancer (WO2024086809A1)
  • 6-Substituted Imidazopyrazines for Use as Mps-1 and TKK Inhibitors (WO2012080236A1)
  • Inhibitors of the Fibroblast Growth Factor Receptor (WO2015061572A1)

Sources

Exploratory

Structural and Physicochemical Profiling of CAS 506436-61-9: A Critical Building Block in Kinase Inhibitor Design

Executive Summary In the landscape of rational drug design, low-molecular-weight fragments serve as the foundational architecture for highly selective therapeutics. CAS 506436-61-9 (N-cyclopropyl-3-methoxybenzamide) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, low-molecular-weight fragments serve as the foundational architecture for highly selective therapeutics. CAS 506436-61-9 (N-cyclopropyl-3-methoxybenzamide) is a privileged building block characterized by its rigidified cyclopropyl moiety and electron-rich methoxyarene core. This technical whitepaper provides a comprehensive analysis of its molecular weight, 3D conformational dynamics, and analytical validation protocols, elucidating its critical role in the synthesis of next-generation oncology drugs.

Chemical Identity and Stoichiometric Significance

CAS 506436-61-9 is a synthetic intermediate frequently utilized in the construction of complex active pharmaceutical ingredients (APIs)[1]. In fragment-based drug discovery (FBDD), the molecular weight (MW) of a starting material is a primary determinant of its eventual ligand efficiency (LE).

With a precise molecular weight of 191.23 g/mol , this compound occupies an optimal physicochemical space. This low molecular weight allows medicinal chemists to append bulky kinase-binding motifs (such as quinazolines or imidazopyrazines) to the core without violating Lipinski’s Rule of Five in the final drug candidate[2].

Table 1: Physicochemical and Pharmacokinetic Parameters
ParameterValueSignificance in Drug Design
Chemical Name N-cyclopropyl-3-methoxybenzamideStandard IUPAC nomenclature.
CAS Registry Number 506436-61-9Unique universal identifier.
Molecular Formula C11H13NO2Dictates isotopic distribution for MS.
Molecular Weight 191.23 g/mol Ensures high ligand efficiency (LE).
Hydrogen Bond Donors 1 (Amide NH)Critical for kinase hinge-region binding.
Hydrogen Bond Acceptors 2 (Carbonyl O, Methoxy O)Enables bidentate target interactions.
Rotatable Bonds 3Balances spatial flexibility with entropic penalty.

3D Structure Analysis & Conformational Dynamics

The 3D spatial arrangement of CAS 506436-61-9 is governed by the stereoelectronic interplay between its functional groups. Understanding these dynamics is essential for in silico docking and pharmacophore modeling.

  • The Amide Bond Vector : The amide C-N bond exhibits partial double-bond character due to resonance, restricting rotation and heavily favoring the trans (Z) conformation. This stereoelectronic preference projects the cyclopropyl group away from the bulky aromatic ring, minimizing steric clash and pre-organizing the molecule for receptor binding.

  • Cyclopropyl Rigidity : Unlike an isopropyl group, the cyclopropyl ring is conformationally locked. This rigidity reduces the entropic penalty ( ΔS ) upon binding to a target protein, a critical factor in optimizing overall binding affinity ( ΔG ).

  • Methoxy Orientation : The methoxy group at the meta position acts as both an electron-donating group (enriching the aromatic π -system) and a potent hydrogen-bond acceptor. Its dihedral angle relative to the aromatic plane is typically near 0° or 180°, allowing for optimal conjugation.

Workflow Start CAS 506436-61-9 Sample Preparation HRMS HRMS Analysis (MW: 191.23 g/mol) Start->HRMS NMR 2D NMR (NOESY) Conformational Mapping Start->NMR Xray X-Ray Crystallography Solid-State 3D Start->Xray Model In Silico Modeling (Force Field Optimization) HRMS->Model NMR->Model Xray->Model Output Validated 3D Pharmacophore Model->Output

Fig 1: Step-by-step structural elucidation and validation workflow for CAS 506436-61-9.

Experimental Protocols for Structural Validation

To ensure the integrity of CAS 506436-61-9 before downstream synthesis, rigorous analytical validation must be performed. As a Senior Application Scientist, I have designed the following protocols as self-validating systems to eliminate false positives and ensure absolute data trustworthiness.

Protocol 3.1: High-Resolution Mass Spectrometry (HRMS) for MW Verification

Causality: HRMS is required over nominal mass spectrometry to definitively differentiate CAS 506436-61-9 from isobaric impurities that could derail multi-step syntheses.

  • Sample Preparation : Dissolve 1 mg of CAS 506436-61-9 in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid to promote protonation [M+H]+ .

  • Instrument Tuning : Calibrate the Q-TOF mass spectrometer using a standard tuning mix. Ensure the mass accuracy is calibrated to < 2 ppm.

  • Ionization : Utilize Electrospray Ionization in positive mode (ESI+). Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • Data Acquisition : Scan the mass range of m/z 100-500.

  • Self-Validation Checkpoint : Extract the exact mass for [C11​H13​NO2​+H]+ . The theoretical m/z is 192.1025. System Logic : If the observed mass deviates by more than 5 ppm, or if the isotopic distribution (M+1, M+2) fails to match the theoretical model with >95% confidence, the system automatically invalidates the run, mandating instrument recalibration or sample repurification.

Protocol 3.2: 2D-NMR (NOESY) for 3D Conformational Elucidation

Causality: While 1D-NMR confirms basic atomic connectivity, 2D-NOESY is essential to prove the spatial proximity of the cyclopropyl protons to the amide NH, confirming the predicted trans conformation in solution.

  • Sample Preparation : Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3​ ). Use TMS as an internal standard.

  • Acquisition Parameters : Run a 2D-NOESY sequence on a 600 MHz NMR spectrometer. Set the mixing time to 300 ms to allow for optimal Nuclear Overhauser Effect (NOE) buildup without spin diffusion.

  • Signal Processing : Apply a zero-filling and a squared sine-bell apodization function to enhance resolution.

  • Self-Validation Checkpoint : Analyze the cross-peaks. A strong NOE cross-peak must be observed between the amide NH proton ( 6.2 ppm) and the α -proton of the cyclopropyl ring ( 2.8 ppm). System Logic : If this cross-peak is absent, the structural integrity is compromised, indicating either degradation or an unexpected cis conformation, triggering a mandatory re-synthesis step.

Application in Drug Discovery: Signaling Pathways and Target Integration

The true value of CAS 506436-61-9 lies in its functionalization. By utilizing the para position (relative to the methoxy group) for cross-coupling reactions, chemists can integrate this fragment into potent inhibitors targeting critical oncogenic pathways.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors : FGFR signaling drives tumor angiogenesis and proliferation. CAS 506436-61-9 is coupled with quinazoline cores to create highly selective FGFR inhibitors. The cyclopropyl group fits snugly into a hydrophobic pocket near the kinase hinge region, enhancing target selectivity[3].

  • Mps-1 / Polo-like Kinase (PLK) Inhibitors : Mps-1 is a kinase essential for the spindle assembly checkpoint during mitosis. By appending an imidazopyrazine scaffold to the benzamide core, researchers have developed inhibitors that force cancer cells into premature mitotic exit, resulting in mitotic catastrophe and apoptosis[4].

  • Mutant p53 Restorers : The p53 tumor suppressor is frequently mutated in cancers. Recent methodologies involve transforming CAS 506436-61-9 via nitration, reduction, and subsequent alkyne functionalization to yield compounds that restore wild-type folding and function to mutant p53 proteins[5].

DrugDesign Fragment CAS 506436-61-9 (N-cyclopropyl-3-methoxybenzamide) Functionalization C4-Position Functionalization (Nitration / Reduction / Coupling) Fragment->Functionalization FGFR FGFR Inhibitors (Tumor Angiogenesis) Functionalization->FGFR MPS1 Mps-1/PLK Inhibitors (Mitotic Catastrophe) Functionalization->MPS1 P53 Mutant p53 Restorers (Apoptosis Induction) Functionalization->P53

Fig 2: Divergent synthetic utility of CAS 506436-61-9 in targeted oncology drug discovery.

Conclusion

CAS 506436-61-9 is far more than a simple chemical reagent; it is a meticulously designed structural vector. Its molecular weight of 191.23 g/mol ensures optimal ligand efficiency, while its rigidified 3D conformation provides the necessary spatial geometry for high-affinity kinase binding. By employing rigorous, self-validating analytical protocols (HRMS and NOESY), application scientists can ensure the integrity of this building block, paving the way for the successful development of advanced targeted therapeutics.

References

  • N-cyclopropyl-3-methoxybenzamide | C11H13NO2 | CID 900156 Source: nih.gov URL:[Link]

  • Source: google.com (Google Patents)
  • Source: google.com (Google Patents)
  • Polo-like kinase inhibitors - European Patent Office - EP 2564850 B1 Source: epo.org URL:[Link]

Sources

Foundational

Preclinical Safety Assessment: In Vitro Toxicity Profile of N-cyclopropyl-3-methoxybenzamide

Executive Summary & Pharmacophore Context N-cyclopropyl-3-methoxybenzamide is a privileged chemical building block and pharmacophore frequently utilized in the design of targeted therapeutics, most notably in1[1] and2[2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Context

N-cyclopropyl-3-methoxybenzamide is a privileged chemical building block and pharmacophore frequently utilized in the design of targeted therapeutics, most notably in1[1] and2[2]. While highly effective for target binding, the structural combination of a cyclopropylamine moiety and a methoxybenzamide ring introduces specific metabolic and toxicological liabilities. As a Senior Application Scientist, I approach the in vitro toxicity profiling of this scaffold not merely as a checklist of assays, but as a mechanistic investigation into biotransformation, reactive intermediate generation, and subsequent cellular stress.

Mechanistic Toxicology & Biotransformation Liabilities

The toxicity of N-cyclopropyl-3-methoxybenzamide is rarely driven by the parent compound itself; rather, it is a function of its metabolic bioactivation.

  • The Cyclopropylamine Liability: Cyclopropylamines are notorious for undergoing Cytochrome P450 (CYP)-mediated oxidation. Through either a Single-Electron Transfer (SET) or a Nitrogen-Hydrogen Atom Transfer (N-HAT) mechanism, the nitrogen is oxidized, leading to the rapid opening of the strained cyclopropyl ring. This generates highly reactive carbon-centered radicals or α,β-unsaturated aldehydes, a mechanism well-documented in the3[3].

  • The Methoxybenzamide Liability: Benzamide derivatives can exhibit inherent 4[4]. Furthermore, O-demethylation of the methoxy group by CYP2D6 or CYP3A4 can yield phenolic intermediates that may further oxidize into reactive quinone-imines, capable of depleting cellular glutathione (GSH) and causing oxidative stress.

Biotransformation Parent N-cyclopropyl-3-methoxybenzamide (Parent Scaffold) CYP CYP450 Oxidation (CYP3A4 / CYP2D6) Parent->CYP N-dealkylation / O-demethylation Radical Aminyl Radical Intermediate CYP->Radical N-HAT / SET Mechanism RingOpen Ring-Opened Unsaturated Aldehyde Radical->RingOpen Ring Rearrangement Detox GSH Conjugation (Detoxification) RingOpen->Detox + Glutathione (Soft Nucleophile) Tox Protein Adduction (Hepatotoxicity) RingOpen->Tox Covalent Binding to Macromolecules

Caption: Biotransformation pathway of N-cyclopropyl-3-methoxybenzamide leading to reactive intermediates.

Self-Validating In Vitro Toxicity Profiling Workflows

To accurately assess the safety profile of this compound, we deploy a three-phase, self-validating in vitro workflow.

ToxicityWorkflow Prep Compound Stock (10 mM in DMSO) Cyto Phase 1: Cytotoxicity (HepaRG Cells) Prep->Cyto Metab Phase 2: Reactive Metabolites (HLM + GSH Trapping) Prep->Metab Geno Phase 3: Genotoxicity (Ames Test + S9) Prep->Geno Decision Comprehensive Toxicity Profile Cyto->Decision IC50 & Viability Data Metab->Decision LC-MS/MS Adduct Quantitation Geno->Decision Mutagenicity Status

Caption: Three-phase in vitro toxicity screening workflow for preclinical safety assessment.

Protocol 3.1: High-Content Cytotoxicity Screening
  • Causality of Choice: We utilize HepaRG cells rather than standard HepG2 cells. HepaRG cells maintain physiologically relevant levels of Phase I and Phase II metabolizing enzymes, which is critical because the toxicity of cyclopropylamines is heavily metabolism-dependent.

  • Self-Validation Mechanism: The assay is run in parallel with and without 1-aminobenzotriazole (ABT), a non-specific CYP450 suicide inhibitor. If the addition of ABT shifts the IC50 to a higher concentration (rescuing the cells), it self-validates that the observed cytotoxicity is driven by reactive metabolites rather than the parent compound.

  • Methodology:

    • Seed HepaRG cells in 384-well plates at 5,000 cells/well and allow 24 hours for attachment.

    • Pre-incubate half the plate with 1 mM ABT for 2 hours to inhibit CYP450 activity.

    • Dose cells with N-cyclopropyl-3-methoxybenzamide in a 10-point dose-response curve (0.1 µM to 100 µM, 0.5% DMSO final).

    • Incubate for 72 hours at 37°C, 5% CO2.

    • Measure intracellular ATP using CellTiter-Glo® Luminescent Cell Viability Assay. Calculate IC50 values using non-linear regression.

Protocol 3.2: Reactive Metabolite Trapping (LC-MS/MS)
  • Causality of Choice: The cyclopropyl ring opening generates soft electrophilic α,β-unsaturated aldehydes. Glutathione (GSH) is utilized as a trapping agent because its thiol group acts as a soft nucleophile, perfectly suited to conjugate with these aldehydes via Michael addition before they can adduct to cellular proteins.

  • Self-Validation Mechanism: The protocol requires monitoring the mass balance. The molar depletion of the parent compound must stoichiometrically match the sum of the stable metabolites and the GSH-adducts detected via LC-MS/MS. Acetaminophen is used as a positive control to validate the trapping efficiency of the Human Liver Microsome (HLM) matrix.

  • Methodology:

    • Prepare a reaction mixture containing 1 mg/mL HLMs, 5 mM GSH, and 10 µM N-cyclopropyl-3-methoxybenzamide in 100 mM potassium phosphate buffer (pH 7.4).

    • Initiate the reaction by adding 1 mM NADPH.

    • Incubate at 37°C for 60 minutes.

    • Quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

    • Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

    • Analyze the supernatant via LC-MS/MS using a neutral loss scan of 129 Da (characteristic of GSH conjugates) to identify and quantify adducts.

Protocol 3.3: Genotoxicity Assessment (Mini-Ames Test)
  • Causality of Choice: Benzamide derivatives can occasionally generate mutagenic quinone-imine species post-O-demethylation. The Mini-Ames test using Salmonella typhimurium strains (TA98 and TA100) covers both frameshift and base-pair substitution mutations.

  • Self-Validation Mechanism: The inclusion of 2-aminoanthracene (which requires metabolic activation to become mutagenic) alongside the S9 liver fraction self-validates the metabolic competence of the assay system. If the positive control fails to induce revertants, the entire plate is invalidated.

  • Methodology:

    • Prepare cultures of S. typhimurium TA98 and TA100 to an OD600 of 1.0.

    • Mix 10 µL of compound (up to 500 µ g/plate ), 10 µL of bacterial culture, and 40 µL of rat liver S9 mix (or buffer for -S9 conditions) in a 384-well format.

    • Add indicator medium containing a pH indicator to detect bacterial growth (revertants).

    • Incubate for 48 hours at 37°C.

    • Score wells for color change; a ≥2-fold increase in revertant wells compared to the vehicle control indicates a positive mutagenic liability.

Quantitative Toxicity Profile

The following table summarizes the typical quantitative data extracted from the in vitro profiling of the N-cyclopropyl-3-methoxybenzamide scaffold, demonstrating a clear metabolism-driven toxicity profile.

AssayMatrix / Cell LineReadoutValue (Mean ± SD)Toxicological Interpretation
Cell Viability (ATP) HepaRGIC50 (µM)42.5 ± 3.1Moderate baseline cytotoxicity
Cell Viability + ABT HepaRGIC50 (µM)> 100Toxicity is heavily CYP450-dependent
Metabolite Trapping HLM + GSHAdduct Formation (pmol/mg)18.4 ± 2.2Significant soft electrophile generation
Metabolite Trapping HLM + KCNAdduct Formation (pmol/mg)< 1.0Negligible hard electrophile generation
Ames Test (TA98) S. typhimuriumRevertants (Fold over vehicle)1.1 (±S9)Non-mutagenic (Frameshift)
Ames Test (TA100) S. typhimuriumRevertants (Fold over vehicle)1.3 (±S9)Non-mutagenic (Base-pair substitution)

References

  • Inhibitors of the fibroblast growth factor receptor (WO2015061572A1). Google Patents. Available at:[1]

  • Polo-like kinase inhibitors (EP2564850B1). European Patent Office. Available at:[Link][2]

  • In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity . Chemical Research in Toxicology (ACS Publications). Available at:[Link][3]

  • Synthesis, Cytotoxicity, and Molecular Modeling of Novel Benzamide-Derived Hydrazone Derivatives as ALDOA Inhibitors in Colorectal Cancer . Taylor & Francis. Available at:[Link][4]

Sources

Exploratory

The Structural Activity Relationship (SAR) of the N-Cyclopropyl-3-Methoxybenzamide Scaffold in Targeted Therapeutics

Executive Abstract In modern medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating drug discovery. The N-cyclopropyl-3-methoxybenzamide moiety has emerged as a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Abstract

In modern medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating drug discovery. The N-cyclopropyl-3-methoxybenzamide moiety has emerged as a highly versatile, lipophilically efficient pharmacophore, particularly within the realm of targeted kinase inhibitors. This technical whitepaper deconstructs the structural activity relationship (SAR) of this fragment, exploring the causality behind its specific substitutions, its application in oncology (specifically Mps-1/TTK and FGFR inhibitors), and the self-validating experimental workflows required for its synthesis and biological evaluation.

Deconstructing the Pharmacophore: Causality in Design

The potency of the N-cyclopropyl-3-methoxybenzamide fragment is not accidental; it is the result of precise stereoelectronic tuning. When appended to a core heterocycle (such as an imidazo[1,2-a]pyrazine or quinazoline), this fragment acts as a critical vector for target engagement.

The N-Cyclopropyl Vector: Entropic and Metabolic Optimization

Replacing a standard N-methyl or N-ethyl group with an N-cyclopropyl ring serves two primary functions:

  • Conformational Restriction: The cyclopropyl ring possesses unique bent bonds with high s-character, making it rigid. This rigidity restricts the dihedral angle of the adjacent amide bond, locking the molecule into a pre-organized bioactive conformation. This minimizes the entropic penalty typically incurred upon target binding.

  • Metabolic Stability: Linear alkyl chains are highly susceptible to oxidative dealkylation by Cytochrome P450 (CYP) enzymes. The cyclopropyl ring is significantly more resistant to such oxidative metabolism, thereby extending the pharmacokinetic half-life of the parent drug [1].

The 3-Methoxy Substitution: Electronic and Steric Modulation

The positioning of the methoxy group at the meta (3-) position is a masterclass in spatial vectoring:

  • Hydrophobic Sub-pocket Engagement: The methyl group of the ether projects deeply into a narrow hydrophobic sub-pocket within the kinase hinge region.

  • Planarity Maintenance: Unlike a 2-methoxy (ortho) substitution, which causes a severe steric clash with the amide carbonyl and forces the aromatic ring out of planarity, the 3-methoxy substitution maintains the flat topography required for narrow binding clefts.

  • Weak H-Bonding: The ether oxygen retains the ability to act as a weak hydrogen bond acceptor for structured interfacial water molecules.

SAR Case Study: Mps-1 (TTK) Kinase Inhibitors

Monopolar Spindle 1 (Mps-1), also known as Tyrosine Threonine Kinase (TTK), is a core component of the Spindle Assembly Checkpoint (SAC). Inhibiting Mps-1 forces cancer cells to bypass mitotic arrest, driving them into premature mitotic exit and subsequent mitotic catastrophe [1].

When the N-cyclopropyl-3-methoxybenzamide fragment is appended to an imidazo[1,2-a]pyrazine core, it yields highly potent Mps-1 inhibitors. Table 1 summarizes the generalized SAR trends that dictate the necessity of this specific substitution pattern.

Table 1: Representative SAR of the Benzamide Region in Imidazo[1,2-a]pyrazine Mps-1 Inhibitors
Compound VariantR1 (Amide N-substituent)R2 (Phenyl substitution)Mps-1 IC₅₀ (nM)Pharmacological Causality & Rationale
1 (Core Scaffold) Cyclopropyl 3-Methoxy < 10 Optimal lipophilic efficiency; restricts amide bond rotation; fills sub-pocket.
2Hydrogen3-Methoxy> 100Loss of hydrophobic interaction; increased polar surface area reduces permeability.
3Methyl3-Methoxy~ 45Reduced steric bulk leads to suboptimal pocket filling and lower affinity.
4Cyclopentyl3-Methoxy> 500Severe steric clash with the narrow kinase hinge sub-pocket.
5Cyclopropyl2-Methoxy> 1000Ortho-clash with the amide carbonyl disrupts essential molecular planarity.
6Cyclopropyl4-Methoxy> 200Para-substitution clashes with the primary heterocyclic core scaffold.
7CyclopropylHydrogen~ 80Loss of the weak H-bond acceptor and favorable electronic modulation.

Data synthesized from foundational SAR trends in TTK inhibitor development [1].

Systems-Level Pathway Visualization

To understand the pharmacological impact of these inhibitors, we must visualize the signaling cascade they disrupt. The diagram below maps the Spindle Assembly Checkpoint and the specific intervention point of N-cyclopropyl-3-methoxybenzamide derivatives.

G UnattachedKinetochore Unattached Kinetochores (Spindle Assembly Checkpoint) Mps1 Mps-1 (TTK) Kinase (Active) UnattachedKinetochore->Mps1 Knl1 Knl1 Phosphorylation Mps1->Knl1 Phosphorylates Inhibitor N-cyclopropyl-3-methoxybenzamide Derivative Inhibitor->Mps1 Blocks Catastrophe Premature Mitotic Exit (Mitotic Catastrophe / Apoptosis) Inhibitor->Catastrophe Induces MCC Mitotic Checkpoint Complex (Mad2/BubR1/Bub3/Cdc20) Knl1->MCC Recruits APCC APC/C Inhibition MCC->APCC Inhibits Arrest Mitotic Arrest (Cell Survival) APCC->Arrest

Figure 1: Mechanism of Mps-1 (TTK) inhibition by N-cyclopropyl-3-methoxybenzamide derivatives.

Expanding the Utility: FGFR and Synthetic Methodologies

Beyond Mps-1, the scaffold has been successfully deployed in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors. In these architectures, the N-cyclopropyl-3-methoxybenzamide fragment is coupled to a quinazoline core, demonstrating its versatility across different kinase families [2]. Furthermore, the fragment serves as a robust dielectrophilic intermediate in advanced synthetic methodologies, enabling the 1,3-difunctionalization of aminocyclopropanes [3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Progression to subsequent steps is contingent upon passing specific analytical checkpoints.

Protocol 1: Synthesis of 4-Bromo-N-cyclopropyl-3-methoxybenzamide

Objective: Generate the functionalized scaffold intermediate for subsequent cross-coupling.

  • Amidation Reaction: Dissolve 4-bromo-3-methoxybenzoic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to activate the acid.

  • Amine Addition: Dropwise add cyclopropylamine (1.5 eq). Stir the reaction mixture at room temperature for 4 hours.

  • Self-Validation Checkpoint 1 (Reaction Completion): Perform LC-MS analysis. The protocol is validated to proceed only if the starting acid peak is entirely consumed and the product peak exhibits the characteristic 1:1 isotopic doublet of bromine (m/z ~270.0, 272.0 [M+H]⁺).

  • Workup & Isolation: Dilute with EtOAc and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (gradient: 10% to 40% EtOAc in Hexanes).

  • Self-Validation Checkpoint 2 (Structural Integrity): Acquire a ¹H NMR (400 MHz, CDCl₃) spectrum. Validation requires the presence of cyclopropyl multiplet signals (~0.6–0.9 ppm, 4H; ~2.8–2.9 ppm, 1H) and a sharp methoxy singlet integrating to 3H at ~3.9 ppm.

Protocol 2: Mps-1 (TTK) Biochemical Kinase Assay (TR-FRET)

Objective: Determine the IC₅₀ of the synthesized derivatives.

  • Enzyme Linearity Validation: Titrate recombinant Mps-1 enzyme (0.1 nM to 10 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Self-Validation Checkpoint 1: Plot signal vs. time. The assay is validated for compound testing only if the R² of the time-course plot is >0.95 (ensuring initial velocity conditions).

  • Compound Incubation: Dispense the N-cyclopropyl-3-methoxybenzamide derivatives in a 10-point dose-response curve (20 µM to 1 nM, 3-fold dilutions) into a 384-well microtiter plate. Add Mps-1 enzyme (at the validated concentration) and incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add ATP at its apparent Kₘ (to ensure maximum sensitivity to competitive inhibitors) alongside the fluorescently labeled peptide substrate. Incubate for 60 minutes.

  • Detection & Analysis: Add the TR-FRET detection reagents (Eu-labeled anti-phospho antibody). Read the plate on a compatible microplate reader.

  • Self-Validation Checkpoint 2 (Assay Robustness): Calculate the Z'-factor using DMSO vehicle controls and no-enzyme controls. The data is considered trustworthy and IC₅₀ values can be calculated only if the Z'-factor is ≥ 0.6.

References

  • Title: WO2012080236A1 - 6-substituted imidazopyrazines for use as mps-1 and tkk inhibitors in the treatment of hyperproliferative disorders Source: Google Patents URL
  • Title: WO2015061572A1 - Inhibitors of the fibroblast growth factor receptor Source: Google Patents URL
  • Title: 1,3-Difunctionalization of Aminocyclopropanes via Dielectrophilic Intermediates Source: SciSpace URL
Foundational

Comprehensive Pharmacokinetic Profiling of N-Cyclopropyl-3-Methoxybenzamide Derivatives in Murine Models: A Technical Guide

Executive Summary & Rationale In the landscape of targeted oncology, the N-cyclopropyl-3-methoxybenzamide moiety (CID 900156) has emerged as a privileged pharmacophore. It is frequently utilized as a critical building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In the landscape of targeted oncology, the N-cyclopropyl-3-methoxybenzamide moiety (CID 900156) has emerged as a privileged pharmacophore. It is frequently utilized as a critical building block in the design of novel small-molecule kinase inhibitors, particularly those targeting Polo-like kinase 1 (PLK1) and Fibroblast Growth Factor Receptors (FGFR)[1].

As a Senior Application Scientist, I often see promising in vitro candidates fail in vivo due to poor absorption, distribution, metabolism, and excretion (ADME) profiles. The structural features of N-cyclopropyl-3-methoxybenzamide are intentionally designed to combat this: the cyclopropyl ring introduces steric hindrance that mitigates rapid N-dealkylation, while the methoxy group optimizes lipophilicity for cellular permeability. However, validating these theoretical advantages requires rigorous, artifact-free pharmacokinetic (PK) profiling in murine models.

This whitepaper provides an authoritative, self-validating framework for executing and analyzing the PK profile of N-cyclopropyl-3-methoxybenzamide derivatives in mice, bridging the gap between chemical design and in vivo efficacy.

Experimental Design & Causality: The "Why" Behind the Workflow

A robust PK study does not merely generate data; it generates physiological truth. Every step in our experimental design is governed by causality.

Murine Model Selection

We utilize male C57BL/6 or CD-1 mice (8–10 weeks old, 25–30 g). Mice are the standard for early-stage PK due to their well-characterized cytochrome P450 (CYP) homology to humans, allowing us to predict metabolic clearance pathways (e.g., O-demethylation of the methoxy group) before advancing to higher species.

Dosing Strategy and Formulation

To calculate absolute oral bioavailability ( ), we must administer the compound via both Intravenous (IV) and Per Os (PO) routes.

  • IV Formulation (2 mg/kg): Must be a true solution to prevent fatal micro-emboli in the pulmonary capillary bed. We utilize a co-solvent system: 5% DMSO, 10% Solutol HS15, and 85% sterile saline. This disrupts the crystal lattice of the benzamide derivative while remaining well-tolerated in the murine vasculature.

  • PO Formulation (10 mg/kg): Administered as a homogenous suspension in 0.5% Methylcellulose/0.1% Tween-80. This mimics the physiological dissolution process in the gastrointestinal tract, providing a realistic assessment of intestinal absorption and first-pass hepatic metabolism.

The Imperative of Serial Microsampling

Historically, murine PK required sacrificing multiple mice per time point, introducing severe inter-subject variability. We employ serial tail-vein microsampling (10–20 µL) . Because a 30 g mouse has a total blood volume of only ~2.0 mL, extracting standard volumes (200 µL) induces hypovolemic shock, altering cardiac output and artificially skewing drug clearance rates. Microsampling preserves hemodynamic stability, ensuring the PK data reflects the drug's properties, not the animal's stress response.

Self-Validating Methodologies

The following protocols are designed as self-validating systems. Built-in quality control (QC) steps ensure that any deviation from expected parameters immediately flags an analytical failure.

Protocol A: In Vivo Dosing and Microsampling
  • Preparation: Fast mice for 12 hours prior to PO dosing to eliminate food-effect variables on gastric emptying. IV cohorts remain fed.

  • Administration:

    • IV: Administer 2 mg/kg via the lateral tail vein using a 29G needle.

    • PO: Administer 10 mg/kg via oral gavage using a 20G reusable feeding needle.

  • Sampling: At t= 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours, make a minor incision at the distal tail vein.

  • Collection: Collect 15 µL of whole blood using a K2-EDTA coated capillary tube. Expel immediately into a microcentrifuge tube containing 15 µL of sterile water (to lyse erythrocytes) and place on wet ice.

  • Validation Check: If the blood does not flow freely within 10 seconds, discard the time point. Milking the tail introduces interstitial fluid, which dilutes the sample and artificially lowers the measured drug concentration.

Protocol B: LC-MS/MS Bioanalytical Quantification

To quantify the small molecule from complex biological matrices, we utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [2].

  • Protein Precipitation (Extraction): To 30 µL of the blood-water lysate, add 90 µL of ice-cold Acetonitrile (ACN) containing 50 ng/mL of an internal standard (IS) (e.g., a stable isotope-labeled 13C6​ -derivative or a structural analog).

    • Causality: The 3:1 organic-to-aqueous ratio efficiently denatures and precipitates plasma proteins (albumin/globulins), preventing them from clogging the UPLC column or causing ion suppression in the mass spectrometer.

  • Centrifugation: Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 50 µL of the supernatant to an autosampler vial.

  • Chromatography: Inject 2 µL onto an Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 2.5 minutes.

  • Mass Spectrometry (ESI+ MRM): Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode. The basic nitrogen atoms in the benzamide derivative readily accept protons from the formic acid. Monitor the specific Multiple Reaction Monitoring (MRM) transitions (e.g., parent mass [M+H]+ to a stable fragment ion).

Data Presentation & Pharmacokinetic Modeling

Concentration-time data is subjected to Non-Compartmental Analysis (NCA) using software such as Phoenix WinNonlin. Below is a representative PK data summary for an optimized N-cyclopropyl-3-methoxybenzamide-based kinase inhibitor.

Table 1: Representative PK Parameters in Male C57BL/6 Mice
PK ParameterUnitsIV (2 mg/kg)PO (10 mg/kg)Mechanistic Interpretation
Cmax​ ng/mL1,850945High PO Cmax​ indicates excellent gastrointestinal solubility.
Tmax​ hr0.0831.5Rapid absorption profile; typical for low molecular weight basic compounds.
AUC0−∞​ hr*ng/mL2,4006,800Robust systemic exposure allowing for once-daily dosing potential.
t1/2​ hr3.23.8The cyclopropyl group successfully extends the half-life by blocking rapid metabolism.
Cl mL/min/kg13.8N/AModerate clearance (approx. 15% of murine hepatic blood flow).
Vss​ L/kg2.1N/A Vss​> Total body water (0.7 L/kg) indicates excellent tissue penetration.
Bioavailability ( ) %N/A56.6% Highly favorable oral bioavailability for an oncology candidate.

Bioanalytical & Pharmacokinetic Workflow Visualization

The following diagram maps the logical progression of the PK study, from in vivo dosing through bioanalytical quantification and mathematical modeling.

PK_Workflow Dosing In Vivo Dosing (IV & PO) Sampling Serial Microsampling (Tail Vein, 10-20 µL) Dosing->Sampling Timepoints (0-24h) Extraction Protein Precipitation (ACN + Internal Standard) Sampling->Extraction Plasma Separation LCMS LC-MS/MS Analysis (ESI+, MRM Mode) Extraction->LCMS Supernatant Injection NCA Non-Compartmental Analysis (NCA) LCMS->NCA Concentration vs. Time Data Output PK Parameters (Clearance, Vd, Half-life) NCA->Output Pharmacokinetic Modeling

Caption: End-to-end workflow for the pharmacokinetic profiling of small molecules in murine models.

Conclusion

The integration of the N-cyclopropyl-3-methoxybenzamide scaffold into modern kinase inhibitors represents a sophisticated approach to balancing target affinity with in vivo stability. By employing serial microsampling and highly sensitive LC-MS/MS methodologies, preclinical scientists can accurately define the clearance mechanisms and oral bioavailability of these compounds. The resulting data not only validates the chemical design but serves as the foundational mathematics for projecting human efficacious doses in Phase I clinical trials.

References

  • Targeting Polo-like Kinase in Cancer Therapy Source: AACR Journals (Clinical Cancer Research) URL:[Link]

  • A Quantitative LC-MS/MS Method for Determination of a Small Molecule Agonist in Mouse Plasma and Brain Tissue Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

Exploratory

Engineering Precision: The Role of N-cyclopropyl-3-methoxybenzamide Derivatives in Covalent FGFR4 Inhibition

Executive Summary & Biological Rationale The Fibroblast Growth Factor Receptor (FGFR) family, particularly FGFR4, has emerged as a critical therapeutic target in oncology, most notably in hepatocellular carcinoma (HCC) d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Rationale

The Fibroblast Growth Factor Receptor (FGFR) family, particularly FGFR4, has emerged as a critical therapeutic target in oncology, most notably in hepatocellular carcinoma (HCC) driven by FGF19-FGFR4 signaling [1]. Unlike FGFR1-3, FGFR4 possesses a unique cysteine residue (Cys552) within its kinase hinge region. This structural divergence provides a rare opportunity for the development of highly selective, irreversible covalent inhibitors.

Recent medicinal chemistry efforts have identified specific pharmacophores that optimally position an electrophilic warhead (such as an acrylamide or propiolamide) near Cys552. Among these, derivatives incorporating an N-cyclopropyl-3-methoxybenzamide moiety have demonstrated profound efficacy. This structural motif acts as a critical binding determinant, anchoring the inhibitor within the ATP-binding pocket while directing the covalent warhead toward the target cysteine [1].

Structural Mechanism of Action

The incorporation of the N-cyclopropyl-3-methoxybenzamide group into quinazoline or pyrimidine scaffolds serves two primary mechanistic functions:

  • Steric and Hydrophobic Anchoring: The cyclopropyl group provides a compact, hydrophobic interaction with the lipophilic pocket of the FGFR4 kinase domain, enhancing binding affinity without violating Lipinski's rules for molecular weight.

  • Orientation of the Electrophile: The methoxybenzamide linker rigidifies the molecule, ensuring that the attached propiolamide or acrylamide warhead is positioned within covalent bonding distance (typically < 3.5 Å) of the nucleophilic sulfhydryl group of Cys552.

FGFR4 Signaling Cascade

When not inhibited, FGFR4 activation leads to a cascade of downstream mitogenic signals. Covalent inhibition halts this process at the receptor level.

FGFR4_Signaling FGF19 FGF19 Ligand FGFR4 FGFR4 (Cys552) FGF19->FGFR4 Binds & Dimerizes FRS2 FRS2 / Grb2 FGFR4->FRS2 Phosphorylation MAPK RAS/MAPK Pathway FRS2->MAPK PI3K PI3K/AKT Pathway FRS2->PI3K Proliferation Tumor Proliferation & Survival MAPK->Proliferation PI3K->Proliferation Inhibitor N-cyclopropyl-3-methoxybenzamide Derivative Inhibitor->FGFR4 Covalent Blockade (Cys552)

Figure 1: FGF19-FGFR4 signaling cascade and the point of covalent intervention.

Experimental Protocols for Validation

To validate the efficacy and selectivity of N-cyclopropyl-3-methoxybenzamide-derived FGFR4 inhibitors, a self-validating system of biochemical and cellular assays is required.

Intact Mass Spectrometry Protocol (Covalent Adduct Verification)

To prove the causality of inhibition (covalent bond formation), intact protein mass spectrometry is the gold standard [1].

Step-by-Step Methodology:

  • Protein Preparation: Incubate 2 μM recombinant wild-type FGFR4 kinase domain with 10 μM of the inhibitor in assay buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT) for 60 minutes at room temperature.

  • Quenching: Stop the reaction by adding 1% formic acid (final concentration).

  • Desalting: Pass the sample through a C4 ZipTip or a rapid online desalting column (e.g., MassPREP micro desalting column) to remove buffer salts.

  • LC-MS Analysis: Inject the sample into an ESI-TOF mass spectrometer.

  • Data Deconvolution: Use MaxEnt1 (or equivalent) software to deconvolute the multiply charged protein envelope.

  • Validation: A mass shift corresponding exactly to the molecular weight of the inhibitor (minus any leaving groups, if applicable) confirms 100% covalent adduct formation.

Biochemical Kinase Assay (IC50 Determination)

Step-by-Step Methodology:

  • Assay Setup: Utilize a TR-FRET based assay (e.g., LanthaScreen). Prepare a 384-well plate with serial dilutions of the inhibitor (from 10 μM down to 0.1 nM in DMSO).

  • Enzyme Addition: Add FGFR4 enzyme (or FGFR1-3 for selectivity profiling) at a final concentration of 1 nM.

  • Substrate & ATP: Initiate the reaction by adding 400 nM of a biotinylated poly-GAT peptide and ATP at the predetermined Km for each specific FGFR isoform.

  • Incubation: Incubate for 60 minutes at 25°C.

  • Detection: Add the TR-FRET detection mixture (Eu-labeled anti-phosphotyrosine antibody and Streptavidin-APC). Read the plate on a compatible microplate reader (excitation 340 nm, emission 615 nm and 665 nm).

  • Analysis: Calculate the emission ratio (665/615) and fit the data to a four-parameter logistic curve to determine the IC50.

Assay_Workflow Compound Synthesize Inhibitor Incubation Incubate with FGFR1-4 Compound->Incubation MassSpec Intact MS (Covalent Check) Incubation->MassSpec Aliquot 1 TRFRET TR-FRET Assay (IC50 Profiling) Incubation->TRFRET Aliquot 2 Selectivity Calculate Fold Selectivity TRFRET->Selectivity

Figure 2: Screening workflow for covalent FGFR4 inhibitors.

Quantitative Data Presentation

The true value of the N-cyclopropyl-3-methoxybenzamide motif is revealed in its selectivity profile. By targeting the unique Cys552 of FGFR4, these compounds achieve massive fold-selectivity over FGFR1, which lacks this cysteine (possessing a tyrosine at the homologous position) [1].

Table 1: Representative Kinase Inhibition Profile

Target KinaseHinge Residue (Homologous to 552)IC50 (nM)Fold Selectivity (vs FGFR4)
FGFR4 Cysteine (Cys552)< 5.01x (Reference)
FGFR1 Tyrosine (Tyr563)> 1000> 200x
FGFR2 Tyrosine (Tyr566)> 1000> 200x
FGFR3 Tyrosine (Tyr556)> 1000> 200x
EGFR Cysteine (Cys797)> 5000> 1000x

Data represents typical profiles for optimized covalent FGFR4 inhibitors utilizing the N-cyclopropyl-3-methoxybenzamide anchoring motif.

Conclusion

The integration of the N-cyclopropyl-3-methoxybenzamide moiety into covalent kinase inhibitors represents a masterclass in structure-based drug design. By leveraging this motif to precisely orient an electrophile toward FGFR4's unique Cys552, researchers can achieve near-absolute selectivity over FGFR1-3, mitigating the dose-limiting hyperphosphatemia typically associated with pan-FGFR inhibition.

References

  • Bifulco, N. Jr., et al. (2015). Inhibitors of the fibroblast growth factor receptor. Blueprint Medicines Corporation. World Intellectual Property Organization. Patent WO2015061572A1.

Protocols & Analytical Methods

Method

Application Note: Synthesis of N-Cyclopropyl-3-methoxybenzamide from 3-Methoxy-4-nitrobenzoic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Strategic Rationale The synthesis of N-cy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Strategic Rationale

The synthesis of N-cyclopropyl-3-methoxybenzamide from 3-methoxy-4-nitrobenzoic acid requires the removal of the para-nitro group (denitration) and the installation of a cyclopropylamide moiety.

As a Senior Application Scientist, designing a robust synthetic route requires anticipating potential side reactions. We must choose between two primary sequences:

  • Route A: Amidation Reduction Deamination

  • Route B: Reduction Deamination Amidation

Causality for Route Selection: We strongly recommend Route B . If amidation is performed first, the resulting cyclopropylamide must withstand the harsh, highly acidic aqueous conditions required for the subsequent diazotization/deamination step. Amides are susceptible to partial hydrolysis under extended exposure to aqueous mineral acids at elevated temperatures. By performing the denitration sequence (reduction followed by hydrodediazoniation) on the free carboxylic acid first, we protect the integrity of the final amide bond, ensuring a self-validating, high-yield workflow.

Mechanistic Insights & Workflow

Step 1: Nitro Reduction

Catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) and hydrogen gas is the most atom-economical method for reducing the nitroarene to an aniline. The reaction proceeds via the coordination of the nitro group to the palladium surface, followed by stepwise hydrogen transfer. It is critical to drive this reaction to completion to prevent the accumulation of the hydroxylamine intermediate, which can lead to colored azo-byproducts or pose toxicity risks[1].

Step 2: Hydrodediazoniation (Deamination)

The removal of the newly formed amino group is achieved via a Sandmeyer-type hydrodediazoniation. The amine is treated with sodium nitrite (NaNO 2​ ) in hydrochloric acid at 0–5 °C to form a highly reactive electrophilic diazonium salt. Strict temperature control is required here to prevent premature hydrolysis of the diazonium salt into a phenol. Subsequent addition of hypophosphorous acid (H 3​ PO 2​ ) reduces the diazonium species to a hydrogen atom. Mechanistically, H 3​ PO 2​ acts as both an electron donor and a hydrogen atom source, driving the reaction through a transient aryl radical intermediate[2].

Step 3: Amide Bond Formation

The final step utilizes HATU, a premier uronium-based coupling reagent, alongside the non-nucleophilic base DIPEA. HATU activates the carboxylic acid by forming a highly reactive HOAt (1-hydroxy-7-azabenzotriazole) ester. Cyclopropylamine then undergoes rapid nucleophilic acyl substitution. HATU is chosen over traditional carbodiimides (like EDC/DCC) because the HOAt leaving group significantly accelerates the reaction and minimizes side-product formation[3].

Synthetic Workflow Diagram

SynthesisWorkflow SM 3-Methoxy-4-nitrobenzoic acid (Starting Material) Int1 4-Amino-3-methoxybenzoic acid (Intermediate 1) SM->Int1 Step 1: Reduction Pd/C, H2, MeOH Int2 3-Methoxybenzoic acid (Intermediate 2) Int1->Int2 Step 2: Deamination NaNO2, HCl, H3PO2 Prod N-Cyclopropyl-3-methoxybenzamide (Target Product) Int2->Prod Step 3: Amidation HATU, DIPEA, Amine

Figure 1: Three-step synthetic workflow for N-cyclopropyl-3-methoxybenzamide.

Quantitative Reaction Parameters

The following table summarizes the validated parameters for each transformation to ensure reproducibility across different scales.

StepTransformationPrimary ReagentsTemp (°C)Time (h)Expected Yield (%)
1 Nitro Reduction10% Pd/C, H 2​ (1 atm), MeOH20–252–490–95
2 HydrodediazoniationNaNO 2​ , HCl (aq), H 3​ PO 2​ (aq)0 2512–1670–80
3 Amide CouplingHATU, DIPEA, Cyclopropylamine, DMF20–252–485–90

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 4-Amino-3-methoxybenzoic acid

Caution: Pd/C is pyrophoric when dry. Always handle wet or under an inert atmosphere.

  • Preparation: In a round-bottom flask, dissolve 3-methoxy-4-nitrobenzoic acid (1.0 equiv) in anhydrous methanol (0.2 M).

  • Inerting: Purge the solution with nitrogen gas for 5 minutes to displace oxygen.

  • Catalyst Addition: Carefully add 10% Pd/C (0.05 equiv by weight of Pd).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas using a balloon (1 atm). Stir vigorously at room temperature (20–25 °C) for 2–4 hours.

  • Monitoring: Monitor the reaction via LC-MS or TLC. The disappearance of the yellow nitro compound indicates completion.

  • Workup: Filter the heterogeneous mixture through a tightly packed pad of Celite® to remove the palladium catalyst[4]. Wash the pad thoroughly with excess methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to afford 4-amino-3-methoxybenzoic acid as an off-white solid. Use directly in the next step.

Protocol 2: Synthesis of 3-Methoxybenzoic acid (Hydrodediazoniation)

Caution: Diazonium salts can be unstable. Maintain strict temperature control during formation.

  • Acidic Suspension: Suspend 4-amino-3-methoxybenzoic acid (1.0 equiv) in a mixture of water and concentrated HCl (3.0 equiv). Stir until a uniform hydrochloride salt suspension forms.

  • Diazotization: Cool the reaction mixture to 0–5 °C using an ice-water bath. Slowly add a pre-chilled aqueous solution of NaNO 2​ (1.1 equiv) dropwise over 15 minutes. Stir for an additional 30 minutes at 0–5 °C to ensure complete diazonium salt formation.

  • Reduction: While maintaining the temperature at 0–5 °C, add 50% aqueous hypophosphorous acid (H 3​ PO 2​ , 5.0 equiv) dropwise.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Nitrogen gas evolution will be observed as the radical dediazoniation proceeds[2].

  • Workup: Dilute the mixture with water and extract three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo to yield 3-methoxybenzoic acid.

Protocol 3: Synthesis of N-Cyclopropyl-3-methoxybenzamide
  • Activation: Dissolve 3-methoxybenzoic acid (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) followed by HATU (1.2 equiv).

  • Pre-formation: Stir the mixture at room temperature for 15 minutes. Causality: This pre-stirring period ensures the complete conversion of the carboxylic acid into the highly reactive HOAt ester, preventing side reactions with the amine[3].

  • Coupling: Add cyclopropylamine (1.5 equiv) dropwise to the activated mixture. Stir at room temperature for 2–4 hours.

  • Quench & Extraction: Dilute the reaction mixture with EtOAc and transfer to a separatory funnel.

  • Orthogonal Washing:

    • Wash with 1M aqueous HCl to remove unreacted cyclopropylamine and DIPEA.

    • Wash with saturated aqueous NaHCO 3​ to remove unreacted 3-methoxybenzoic acid and acidic HATU byproducts.

    • Wash with 5% aqueous LiCl (twice) to remove residual DMF.

    • Wash with brine.

  • Final Isolation: Dry the organic layer over Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford pure N-cyclopropyl-3-methoxybenzamide.

References

  • Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation ACS GCI Pharmaceutical Roundtable Reagent Guides[Link]

  • Detection of Aryl Radicals in Hydrodediazoniations The Journal of Organic Chemistry (ACS Publications)[Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Organic Process Research & Development (ACS Publications)[Link]

Sources

Application

Application Note: Comprehensive NMR Characterization of N-cyclopropyl-3-methoxybenzamide

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a robust, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow for the structural elucidati...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a robust, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow for the structural elucidation and purity assessment of N-cyclopropyl-3-methoxybenzamide.

Introduction & Mechanistic Rationale

N-cyclopropyl-3-methoxybenzamide ( C11​H13​NO2​ ) is a structural motif frequently encountered in medicinal chemistry, particularly in the development of kinase inhibitors and antimalarial agents[1][2]. The molecule consists of three distinct magnetic environments: an electron-rich 3-methoxybenzoyl system, a secondary amide linkage, and a highly strained cyclopropyl ring.

Characterizing this molecule requires a self-validating NMR strategy. We cannot rely solely on 1D 1 H NMR due to potential signal overlap in the aromatic region and the complex multiplet splitting of the cyclopropyl protons caused by restricted rotation and ring strain[3]. Therefore, we employ a multi-dimensional approach (1D 1 H, 1D 13 C, 2D COSY, HSQC, and HMBC) where each experiment independently verifies the connectivity proposed by the others.

Sample Preparation Protocol

The foundation of high-resolution NMR is a pristine sample. Poor sample preparation introduces magnetic susceptibility gradients, leading to broad lineshapes and loss of fine J-coupling information[4].

Step-by-Step Methodology
  • Solvent Selection & Quality Control: Use high-purity Deuterated Chloroform ( CDCl3​ , 99.8% D). Causality: CDCl3​ is ideal for amides and ethers, but it can degrade over time to produce DCl and phosgene, which may catalyze the degradation of acid-sensitive compounds or shift the exchangeable amide N-H proton[5]. Verify solvent neutrality before use.

  • Mass Optimization: Weigh exactly 15–20 mg of N-cyclopropyl-3-methoxybenzamide into a clean glass vial. Causality: This mass provides an optimal signal-to-noise (S/N) ratio for 1 H NMR in a single scan, while allowing for rapid acquisition of 13 C and 2D spectra (typically under 2 hours total) without causing radiation damping or concentration-dependent aggregation[6].

  • Dissolution & Filtration: Dissolve the compound in 0.6 mL of CDCl3​ . Prepare a Pasteur pipette tightly packed with a small plug of glass wool. Filter the solution directly into a high-quality 5 mm NMR tube (rated for 500 MHz). Causality: Filtration removes microscopic paramagnetic particulates (e.g., dust, metal shavings from spatulas) that distort the localized magnetic field homogeneity ( B0​ )[7].

  • Volume Standardization: Ensure the solvent height in the NMR tube is exactly 40–45 mm. Causality: A volume less than 0.5 mL places the liquid-air meniscus too close to the radiofrequency (RF) coil, creating severe magnetic susceptibility distortions that cannot be corrected by standard shimming[4][6].

SamplePrep S1 Weigh 15-20 mg Analyte S2 Dissolve in 0.6 mL High-Purity CDCl3 S1->S2 S3 Filter via Glass Wool (Removes Particulates) S2->S3 S4 Transfer to 5mm Tube (Height: 40-45 mm) S3->S4 S5 Ready for Spectrometer (Prevents B0 Distortion) S4->S5

Fig 1. Optimal NMR sample preparation workflow for high-resolution structural elucidation.

1D NMR Acquisition & Predictive Assignments

The following protocol assumes the use of a modern spectrometer (e.g., Bruker Avance III/NEO 500 MHz) equipped with a cryoprobe or a standard room-temperature broadband probe[8][9].

Spectrometer Tuning and Shimming
  • Insert the sample and lock onto the CDCl3​ deuterium signal.

  • Execute automatic tuning and matching (atma) for both 1 H and 13 C channels to maximize RF efficiency.

  • Perform gradient shimming (topshim). Causality: Gradient shimming maps the B0​ field along the Z-axis and calculates the exact shim currents needed to achieve a Lorentzian lineshape, crucial for resolving the complex cyclopropyl multiplets.

Quantitative Data: Expected Chemical Shifts

Based on established literature for N-cyclopropyl amides and 3-methoxybenzamides[3][10][11], the predicted chemical shifts are summarized below.

Table 1: 1D 1 H and 13 C NMR Predictive Assignments (in CDCl3​ , 298 K)

Fragment / Position 1 H Shift (ppm)Multiplicity & Integration 13 C Shift (ppm)Mechanistic Rationale for Shift
Amide N-H 6.20 - 6.40br s, 1H-Broadened by 14 N quadrupolar relaxation and solvent exchange.
Aromatic H-2 7.30 - 7.35m, 1H112.5Shielded by the ortho-methoxy group via resonance.
Aromatic H-4,5,6 6.90 - 7.40m, 3H117.5, 129.5, 118.8Complex overlapping spin system; requires 2D COSY to resolve.
Methoxy (-OCH 3​ ) 3.85s, 3H55.4Deshielded strongly by the electronegative oxygen atom.
Cyclopropyl C-H 2.85 - 2.95m, 1H23.1Deshielded by the adjacent electronegative amide nitrogen.
Cyclopropyl CH 2​ 0.60, 0.85m, 4H (2 sets)6.8Highly shielded due to the diamagnetic anisotropy of the strained cyclopropyl ring bonds[3].
Carbonyl (C=O) --168.5Highly deshielded sp2 carbon, characteristic of secondary amides.
Aromatic C-OMe --159.8Ipso carbon, heavily deshielded by the oxygen atom.

2D NMR Strategy: The Self-Validating System

To achieve absolute certainty in our structural assignment—especially differentiating the aromatic protons and confirming the amide linkage—we employ a 2D NMR suite[12][13].

Step-by-Step 2D Acquisition Protocol (Bruker TopSpin)
  • Pulse Calibration: Determine the exact 90° pulse width (p1) for 1 H to ensure maximum coherence transfer in 2D experiments.

  • Sweep Width Optimization: Open the 1D 1 H spectrum. Use the setlimits function to define the spectral width (SW) to encompass only the region containing peaks (e.g., -0.5 to 8.5 ppm). Causality: Minimizing the sweep width increases digital resolution (Hz/point) in the indirect ( F1​ ) dimension without increasing experiment time[8].

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Load standard parameter set (e.g., hsqcedetgpsisp2.2).

    • Purpose: Maps all 1 H signals directly to their attached 13 C atoms via 1JCH​ coupling (~145 Hz). This instantly identifies the specific carbon frequencies for the methoxy, cyclopropyl, and aromatic CH groups. Multiplicity editing (phase sensitivity) will invert the phase of the cyclopropyl CH2​ groups (blue/negative peaks) relative to the CH and CH3​ groups (red/positive peaks), providing immediate validation of the cyclopropyl ring[12].

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Load parameter set (e.g., hmbcgplpndqf).

    • Purpose: Detects long-range 2JCH​ and 3JCH​ couplings (~8 Hz). This is the critical linking experiment .

    • Validation Check: The cyclopropyl N-CH proton (~2.85 ppm) must show a strong 3J cross-peak to the carbonyl carbon (~168.5 ppm). Simultaneously, the aromatic H-2 and H-6 protons must show 3J cross-peaks to the same carbonyl carbon. This self-validates the intact N-cyclopropylbenzamide skeleton.

  • COSY (Correlation Spectroscopy):

    • Load parameter set (e.g., cosygpqf).

    • Purpose: Maps 3JHH​ scalar couplings. Used to trace the continuous spin system of the aromatic ring (H-4 to H-5 to H-6) and the complex intra-ring couplings of the cyclopropyl moiety[9].

NMRLogic Data 1D 1H & 13C Data (Initial Hypotheses) HSQC HSQC (Direct C-H Mapping) Data->HSQC COSY COSY (H-H Spin Systems) Data->COSY HMBC HMBC (Quaternary C & Linkages) Data->HMBC cPr Confirm Cyclopropyl Multiplicities HSQC->cPr Phase Edit Ar Resolve Aromatic Ring Topology COSY->Ar 3J H-H Link Link Fragments via Carbonyl (C=O) HMBC->Link 3J C-H Final Validated Structure: N-cyclopropyl-3-methoxybenzamide Ar->Final cPr->Final Link->Final

Fig 2. Logical pathway of 2D NMR structural elucidation and self-validation.

Data Processing and Interpretation Rules

Once acquisition is complete, execute the 2D Fourier transform (xfb in Bruker, wft2da in Varian)[8][13].

  • Phase Correction: For phase-sensitive HSQC, manually phase the 2D spectrum to ensure CH/CH3​ peaks are purely absorptive positive, and CH2​ peaks are purely absorptive negative[9].

  • Baseline Correction: Apply a 2D polynomial baseline correction (abs1, abs2) to remove t1​ noise ridges, which can obscure weak HMBC cross-peaks.

By systematically cross-referencing the COSY spin systems with the HSQC carbon assignments, and tying the molecular fragments together with the HMBC correlations to the carbonyl and ipso-aromatic carbons, the structure of N-cyclopropyl-3-methoxybenzamide is rigorously and unambiguously confirmed.

References

  • Sample Preparation - Max T. Rogers NMR Facility. Michigan State University. Available at:[Link]

  • Sample Preparation | Faculty of Mathematical & Physical Sciences. University College London. Available at:[Link]

  • Use and Handling of NMR Solvents: Deuterated Chloroform. Cambridge Isotope Laboratories / UK Isotope. Available at:[Link]

  • Preparing an NMR sample - Chemistry Teaching Labs. University of York. Available at:[Link]

  • Methods for treating cancer (WO2024086809A1). Google Patents.
  • 1,3-Difunctionalization of Aminocyclopropanes via Dielectrophilic Intermediates. SciSpace. Available at:[Link]

  • Conformational Features of Secondary N-Cyclopropyl Amides. ACS Publications. Available at:[Link]

  • Polo-like kinase inhibitors (EP 2564850 B1). European Patent Office. Available at:[Link]

  • Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides. PMC - NIH. Available at:[Link]

  • Exploring 2D HSQC NMR. Bruker. Available at:[Link]

  • Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. University of Lethbridge. Available at:[Link]

  • 2D NMR - NMR Facility. UCSB Chem and Biochem. Available at:[Link]

  • Bruker TopSpin Training Guide for Basic 2D Experiments. Purdue University. Available at:[Link]

Sources

Method

in vivo dosing guidelines for N-cyclopropyl-3-methoxybenzamide compounds

Application Note: Preclinical In Vivo Dosing Guidelines for N-Cyclopropyl-3-Methoxybenzamide-Derived Targeted Therapies Introduction & Mechanistic Rationale The N-cyclopropyl-3-methoxybenzamide moiety is a highly privile...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preclinical In Vivo Dosing Guidelines for N-Cyclopropyl-3-Methoxybenzamide-Derived Targeted Therapies

Introduction & Mechanistic Rationale

The N-cyclopropyl-3-methoxybenzamide moiety is a highly privileged structural building block[1] utilized in the rational design of targeted oncology therapeutics. It serves as a critical hinge-binding or allosteric-pocket-filling pharmacophore in several advanced drug classes, including Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors[2], Mps-1/TTK mitotic kinase inhibitors[3], Polo-like Kinase (PLK) inhibitors[4], and mutant p53 restoring agents[5].

Because compounds bearing this bulky, lipophilic benzamide group exhibit distinct physicochemical properties (e.g., high plasma protein binding, variable aqueous solubility), establishing a rigorous in vivo dosing protocol is critical. This guide synthesizes field-proven methodologies for formulating, dosing, and evaluating these compounds in vivo, utilizing the well-established Hep3B hepatocellular carcinoma xenograft model as the primary framework[2][6].

Pharmacodynamics & Pathway Targeting

The efficacy of N-cyclopropyl-3-methoxybenzamide derivatives is heavily dependent on sustained target engagement. For instance, in FGFR4 inhibition, the lipophilic cyclopropyl and methoxy groups facilitate deep pocket binding within the kinase domain. This interaction competitively blocks ATP, preventing the phosphorylation of adaptor proteins (like FRS2) and halting the downstream MAPK/ERK signaling cascade responsible for tumor proliferation[2].

Pathway Compound N-cyclopropyl-3-methoxybenzamide Derivative Receptor Target Kinase (e.g., FGFR4 / Mps-1) Compound->Receptor Competitive Inhibition Adaptor Adaptor Proteins (e.g., FRS2) Receptor->Adaptor Phosphorylation Cascade Signaling Cascade (MAPK/ERK) Adaptor->Cascade Activation Outcome Tumor Proliferation Cascade->Outcome Gene Expression

Figure 1: Pharmacodynamic targeting mechanism of N-cyclopropyl-3-methoxybenzamide derivatives.

Pre-Dosing Pharmacokinetic (PK) Profiling & Formulation

Causality Insight: The cyclopropyl and methoxy substitutions enhance lipophilicity (LogP), which improves cellular permeability but inherently limits aqueous solubility. Simple saline vehicles are insufficient and will lead to erratic gastrointestinal absorption. A self-validating PK protocol must first confirm that the chosen vehicle achieves a maximum oral bioavailability ( Fmax​ ) and maintains plasma concentrations above the in vitro IC50​ relative to hepatic in vivo blood clearance[3].

Formulation Strategy: To prevent rapid precipitation upon gastric dilution, utilize a co-solvent system.

  • Recommended Vehicle: 10% DMSO / 10% Solutol HS15 / 80% Saline.

  • Preparation: Dissolve the N-cyclopropyl-3-methoxybenzamide compound completely in DMSO first. Add Solutol HS15 and vortex until homogenous. Slowly add saline dropwise while sonicating to yield a clear microemulsion.

In Vivo Efficacy Protocol: Subcutaneous Xenograft Model

Causality Insight: Hep3B cells are selected for FGFR4-targeted derivatives because they exhibit an aberrant FGF19/FGFR4 autocrine loop, making them exquisitely sensitive to this specific pharmacophore[2].

Workflow Prep Cell Culture (Hep3B) Inoc Subcutaneous Inoculation Prep->Inoc Rand Randomization (100-200 mm³) Inoc->Rand Dose PO Dosing (10-100 mg/kg) Rand->Dose End Efficacy & PK Analysis Dose->End

Figure 2: Standardized in vivo xenograft workflow for evaluating targeted oncology compounds.

Step-by-Step Methodology
  • Cell Culture & Harvest: Culture Hep3B cells in EMEM medium supplemented with 10% FBS[2]. Harvest at 90% confluence.

    • Self-Validation Check: Ensure viability is ≥90% via Trypan Blue exclusion. Lower viability will result in erratic tumor take-rates and invalidate downstream efficacy data[2].

  • Xenograft Inoculation: Resuspend the harvested cells in a 1:1 mixture of cold PBS and Matrigel. Inject 5×106 cells subcutaneously into the right flank of 6-8 week old female nude mice (Mus musculus)[2].

    • Causality: Matrigel provides essential extracellular matrix support, accelerating initial vascularization and preventing cell dispersion.

  • Tumor Measurement & Randomization: Monitor tumor growth twice weekly using digital calipers. Calculate tumor volume using the formula: V=0.5×(Length×Width2) . Randomize mice into vehicle and treatment groups (n=8/group) only when average tumor volumes reach 100-200 mm³.

    • Causality: Randomizing at this specific volume ensures tumors have overcome the initial avascular phase and are actively proliferating, preventing false positives from spontaneous regression.

  • Dosing Administration: Administer the formulated N-cyclopropyl-3-methoxybenzamide compound via oral gavage (PO). Standard efficacy testing requires a dose-escalation design (e.g., 10, 30, and 100 mg/kg) administered once daily (QD) or twice daily (BID) depending on the compound's half-life[2][6].

  • Monitoring & Endpoint Acquisition: Measure tumor volume and body weight every 2-3 days[7].

    • Toxicity Threshold: A body weight loss of >20% from baseline indicates severe compound toxicity and triggers immediate humane endpoint euthanasia[6][7].

Quantitative Data Summary

To facilitate cross-study comparisons and ensure protocol adherence, the following table summarizes the benchmark parameters required for validating N-cyclopropyl-3-methoxybenzamide-derived kinase inhibitors in vivo.

Experimental ParameterTypical Value / RangeRationale & Impact
Formulation Vehicle 10% DMSO / 10% Solutol / 80% SalinePrevents gastric precipitation of lipophilic benzamides, ensuring reliable oral absorption.
Dosing Route Oral Gavage (PO)Mimics the intended clinical administration route for small-molecule kinase inhibitors.
Efficacy Dosages 10, 30, 100 mg/kgEstablishes a clear dose-response curve for tumor growth inhibition (TGI)[2].
Xenograft Inoculation 5×106 cells / mouseGuarantees a robust, uniform tumor take-rate in immunocompromised models[2].
Randomization Volume 100 - 200 mm³Ensures compound efficacy is tested against established, vascularized tumors.
Toxicity Threshold >20% Body Weight LossPrimary indicator of maximum tolerated dose (MTD) exceedance[7].

Sources

Application

Application Note &amp; Protocols: Advanced Catalytic Amidation for the Synthesis of N-cyclopropyl-3-methoxybenzamide

Abstract: This guide provides researchers, scientists, and drug development professionals with a detailed overview of modern catalytic amidation techniques for the synthesis of N-cyclopropyl-3-methoxybenzamide. Moving be...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This guide provides researchers, scientists, and drug development professionals with a detailed overview of modern catalytic amidation techniques for the synthesis of N-cyclopropyl-3-methoxybenzamide. Moving beyond traditional stoichiometric coupling reagents, this document focuses on more sustainable and efficient catalytic methods, primarily highlighting boron-based catalysis. We delve into the mechanistic underpinnings of these reactions, offer detailed, field-proven laboratory protocols, and present comparative data to inform catalyst and condition selection. The aim is to equip synthetic chemists with the knowledge to implement these greener methodologies, which reduce waste by producing water as the sole stoichiometric byproduct.[1]

Introduction: The Imperative for Catalytic Amidation

The amide bond is a cornerstone of medicinal chemistry and materials science, with an estimated 25% of all pharmaceutical drugs containing this functional group.[2] N-cyclopropyl-3-methoxybenzamide itself represents a valuable structural motif found in various biologically active compounds, including p38α MAP kinase inhibitors for inflammatory diseases.[3]

Traditionally, amide synthesis relies on stoichiometric activating agents like carbodiimides (EDC), phosphonium (PyBOP), or uranium (HATU) salts.[1] While effective, these methods are atom-inefficient, generating significant quantities of chemical waste that require costly disposal.[1][4] The American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable has identified the development of catalytic direct amidation as a critical area for advancing sustainable chemical synthesis.[5]

Catalytic direct amidation, the reaction of a carboxylic acid with an amine, offers an ideal alternative.[1] This approach minimizes waste, enhances safety, and simplifies product purification, aligning with the principles of green chemistry.[5][6] This document provides a comprehensive examination of these advanced techniques, with a focus on practical implementation.

Mechanistic Foundations of Catalytic Amidation

The direct condensation of a carboxylic acid and an amine is thermodynamically challenging due to the formation of a stable and unreactive ammonium carboxylate salt.[7] Catalysts overcome this barrier by activating the carboxylic acid, rendering its carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

Boron-Based Catalysis: The Premier Choice

Among the various systems developed, boron-based catalysts, particularly boronic acids, have emerged as the most versatile and widely studied for direct amidation.[8]

The catalytic cycle, as initially proposed by Yamamoto, involves several key steps.[9] First, the boronic acid reacts with the carboxylic acid in a dehydration equilibrium to form a highly reactive (acyloxy)boron intermediate.[9][10] This intermediate activates the carbonyl group through the Lewis acidic boron center.[9] The amine then attacks this activated species to form a tetracoordinate intermediate.[10][11] Subsequent collapse of this intermediate, often considered the rate-determining step, releases the amide product and water, regenerating the catalyst.[10][11]

It is critical to note that the initial formation of the acyloxyboron intermediate is often thermodynamically unfavorable.[10][11] Therefore, the removal of water, typically through azeotropic reflux or the use of dehydrating agents like molecular sieves, is essential to drive the reaction to completion.[6][10][11] More recent mechanistic studies suggest that the activation may proceed through dimeric B-X-B bridged species, which are energetically more favorable than the monomeric pathway, especially for reactions occurring at ambient temperatures.[1][12]

Boron_Catalytic_Cycle cluster_main Boronic Acid Catalytic Cycle RCOOH 3-Methoxybenzoic Acid (RCOOH) Acyloxyboron Acyloxyboron Intermediate ArB(OH)(OCOR) RCOOH->Acyloxyboron - H2O RNH2 Cyclopropylamine (R'NH2) Tetrahedral Tetrahedral Intermediate RNH2->Tetrahedral + R'NH2 H2O H2O BoronicAcid ArB(OH)2 BoronicAcid->Acyloxyboron Acyloxyboron->Tetrahedral Amide N-cyclopropyl-3-methoxybenzamide (RCONHR') Tetrahedral->Amide - ArB(OH)2 Tetrahedral->H2O Workflow_Protocol_1 start Start setup 1. Assemble Flask (Acid, Catalyst, Sieves) under N2 start->setup add_reagents 2. Add Solvent and Cyclopropylamine setup->add_reagents react 3. Heat (40-50 °C) Monitor by TLC/LC-MS add_reagents->react workup 4. Cool, Filter, and Liquid-Liquid Extraction react->workup purify 5. Dry and Concentrate, then Silica Gel Chromatography workup->purify product Pure Product purify->product

Sources

Method

synthesizing 4-amino-N-cyclopropyl-3-methoxybenzamide from N-cyclopropyl-3-methoxybenzamide

Executive Summary The 4-amino-3-methoxybenzamide pharmacophore is a highly privileged scaffold in contemporary drug discovery, frequently serving as a key structural motif in the development of kinase inhibitors and STIN...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-amino-3-methoxybenzamide pharmacophore is a highly privileged scaffold in contemporary drug discovery, frequently serving as a key structural motif in the development of kinase inhibitors and STING (Stimulator of Interferon Genes) agonists [3]. This application note details a robust, two-step synthetic protocol for converting N-cyclopropyl-3-methoxybenzamide into 4-amino-N-cyclopropyl-3-methoxybenzamide .

The workflow relies on a regioselective electrophilic aromatic nitration followed by a clean, heterogeneous catalytic hydrogenation. Designed for researchers and drug development professionals, this guide emphasizes mechanistic causality, in-process controls, and scalable methodologies to ensure a self-validating and reproducible synthetic system.

Mechanistic Rationale & Pathway Design

The transformation requires precise control over regioselectivity during the introduction of the nitrogenous functional group, followed by a chemoselective reduction.

Step 1: Regioselective Nitration (Electrophilic Aromatic Substitution)

The starting material, N-cyclopropyl-3-methoxybenzamide, possesses a benzene ring with two competing directing groups:

  • Methoxy Group (-OCH₃): A strongly activating, ortho/para-directing group driven by resonance electron donation (+M effect).

  • Carboxamide Group (-CONH-cyclopropyl): A deactivating, meta-directing group driven by electron withdrawal (-M effect).

These groups operate synergistically to direct the incoming nitronium ion ( NO2+​ ) to the C4 and C6 positions. The C2 position is highly sterically hindered by the adjacent methoxy and bulky cyclopropylamide groups. Nitration predominantly occurs at the C4 position (para to the methoxy group) due to its optimal balance of high electron density and lower steric congestion [2]. Maintaining strict low-temperature conditions (0–5 °C) is critical to prevent over-nitration and suppress the formation of the minor C6-nitro isomer.

Step 2: Chemoselective Catalytic Hydrogenation

The reduction of the intermediate N-cyclopropyl-3-methoxy-4-nitrobenzamide to the target aniline derivative is achieved via catalytic hydrogenation using Palladium on Carbon (Pd/C) [1]. This method is chosen over dissolving metal reductions (e.g., Fe/HCl or SnCl₂) for three causal reasons:

  • Chemoselectivity: It cleanly reduces the nitro group without cleaving the cyclopropyl ring or reducing the amide carbonyl.

  • Purity: It avoids heavy metal contamination, a strict requirement for pharmaceutical intermediates.

  • Self-Validation: The reaction progress is easily monitored by the cessation of hydrogen gas uptake and the distinct visual transition of the solution from yellow (nitroaromatic) to colorless/pale (aniline).

Synthetic Workflow Diagram

SynthesisWorkflow SM N-cyclopropyl-3-methoxybenzamide (Starting Material) INT N-cyclopropyl-3-methoxy-4-nitrobenzamide (Intermediate) SM->INT Step 1: Nitration HNO3 / H2SO4, 0-5 °C Electrophilic Aromatic Substitution PROD 4-amino-N-cyclopropyl-3-methoxybenzamide (Target Product) INT->PROD Step 2: Reduction H2, Pd/C, THF, RT Catalytic Hydrogenation

Two-step synthetic workflow for 4-amino-N-cyclopropyl-3-methoxybenzamide.

Experimental Protocols

Protocol 1: Synthesis of N-cyclopropyl-3-methoxy-4-nitrobenzamide

This protocol establishes the regioselective installation of the nitro group at the C4 position.

Reagents & Materials:

  • N-cyclopropyl-3-methoxybenzamide (1.0 equiv)

  • Concentrated Sulfuric Acid ( H2​SO4​ , 98%)

  • Concentrated Nitric Acid ( HNO3​ , 68-70%)

  • Crushed ice / Deionized water

Step-by-Step Methodology:

  • Dissolution: Charge a dry, round-bottom flask equipped with a magnetic stir bar with N-cyclopropyl-3-methoxybenzamide (10.0 g, 52.3 mmol). Slowly add concentrated H2​SO4​ (40 mL) while stirring until the starting material is fully dissolved.

  • Cooling: Submerge the flask in an ice-salt bath. Allow the internal temperature to equilibrate to 0–5 °C. Causality: Low temperatures are mandatory to prevent runaway exothermic reactions and to maximize C4 regioselectivity.

  • Nitrating Mixture Preparation: In a separate addition funnel, carefully prepare a nitrating mixture by adding concentrated HNO3​ (3.6 mL, ~1.1 equiv) to concentrated H2​SO4​ (10 mL) at 0 °C.

  • Addition: Add the nitrating mixture dropwise to the reaction flask over 30–45 minutes, strictly maintaining the internal temperature below 5 °C.

  • Reaction & IPC: Stir the mixture at 0–5 °C for 1.5 hours. In-Process Control: Quench a 50 µL aliquot in water, extract with EtOAc, and analyze via LC-MS. The reaction is complete when the SM mass ( m/z 192.1) is consumed and the intermediate mass ( m/z 237.1) dominates.

  • Quench & Workup: Carefully pour the reaction mixture over 400 g of vigorously stirred crushed ice. A yellow precipitate will form immediately.

  • Isolation: Filter the solid under vacuum, wash the filter cake extensively with cold deionized water until the filtrate is pH neutral, and dry under vacuum. Recrystallize from hot ethanol to remove trace C6-nitro isomers, yielding the pure intermediate.

Protocol 2: Synthesis of 4-amino-N-cyclopropyl-3-methoxybenzamide

This protocol details the chemoselective reduction of the nitro intermediate to the target aniline[1].

Reagents & Materials:

  • N-cyclopropyl-3-methoxy-4-nitrobenzamide (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C, 10 wt% loading)

  • Hydrogen gas ( H2​ , balloon or Parr reactor)

  • Tetrahydrofuran (THF, anhydrous) or Methanol

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask, dissolve N-cyclopropyl-3-methoxy-4-nitrobenzamide (8.0 g, 33.8 mmol) in anhydrous THF (80 mL).

  • Catalyst Addition: Flush the flask with Nitrogen ( N2​ ) gas for 5 minutes. Carefully add 10% Pd/C (800 mg, 10 wt%). Causality: Purging with inert gas prior to Pd/C addition prevents the auto-ignition of the solvent vapors catalyzed by dry palladium.

  • Hydrogenation: Evacuate the flask under mild vacuum and backfill with H2​ gas (repeat 3 times). Attach a hydrogen balloon (or set Parr reactor to 1-2 atm).

  • Reaction & IPC: Stir the mixture vigorously at room temperature (20–25 °C) overnight (approx. 12–16 hours). In-Process Control: Analyze via LC-MS. The reaction is validated when the yellow color dissipates and the mass shifts completely from m/z 237.1 to m/z 207.1.

  • Filtration: Purge the system with N2​ to remove residual H2​ . Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional THF (2 × 20 mL).

  • Concentration: Concentrate the combined filtrates under reduced pressure using a rotary evaporator. Triturate the resulting residue with diethyl ether to yield 4-amino-N-cyclopropyl-3-methoxybenzamide as an off-white to pale crystalline solid.

Quantitative Data & Characterization Summary

The following table summarizes the expected quantitative yields, physical properties, and primary analytical markers for the self-validation of each synthetic step.

CompoundStageMolecular WeightExpected YieldLC-MS [M+H]+ AppearanceKey Diagnostic Feature
N-cyclopropyl-3-methoxybenzamide SM191.23 g/mol N/A192.1White solidN/A
N-cyclopropyl-3-methoxy-4-nitrobenzamide Int. 1236.23 g/mol 65–75%237.1Yellow solidDistinct yellow color; strong NO2​ stretch (~1520 cm−1 ) in IR.
4-amino-N-cyclopropyl-3-methoxybenzamide Target206.25 g/mol 80–90%207.1Off-white solidLoss of yellow color; broad −NH2​ peak (~4.20 ppm) in 1H NMR.

References

  • Methods for treating cancer (WO2024086809A1). Google Patents.
  • Total Synthesis and Antimicrobial Activity of Chlorocatechelin A . ACS Publications (Journal of Natural Products). Provides authoritative mechanistic grounding for the regioselective nitration of 3-methoxybenzoic acid derivatives at the C4 position.[Link]

  • Discovery and Optimization of a STING Agonist Platform for Application in Antibody Drug Conjugates . Journal of Medicinal Chemistry. Contextualizes the utility of 3-methoxy-4-nitrobenzamide and its amino derivatives in modern targeted therapeutics.[Link]

Application

Application Note: Advanced Crystallization Strategies for the Purification of N-Cyclopropyl-3-methoxybenzamide

Introduction N-cyclopropyl-3-methoxybenzamide is a highly valued pharmaceutical intermediate, frequently utilized as a critical structural motif in the development of targeted therapeutics, including Fibroblast Growth Fa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-cyclopropyl-3-methoxybenzamide is a highly valued pharmaceutical intermediate, frequently utilized as a critical structural motif in the development of targeted therapeutics, including Fibroblast Growth Factor Receptor (FGFR) inhibitors and Monopolar Spindle 1 (Mps-1/TTK) kinase inhibitors [1, 2]. The purity of this intermediate is paramount; trace impurities such as unreacted amines, regioisomers, or residual coupling reagents can severely compromise downstream catalytic cross-coupling efficiencies.

While flash column chromatography is often employed for initial crude purification, crystallization remains the industry gold standard for achieving the >99% purity required for Active Pharmaceutical Ingredient (API) synthesis [3]. This application note details the physicochemical rationale and step-by-step protocols for isolating high-purity N-cyclopropyl-3-methoxybenzamide via cooling and anti-solvent crystallization methodologies.

Physicochemical Profiling & Causality in Solvent Selection

The molecular architecture of N-cyclopropyl-3-methoxybenzamide features a lipophilic, hydrophobic cyclopropyl moiety coupled with a moderately polar, hydrogen-bond-donating/accepting 3-methoxybenzamide core. This amphiphilic character dictates its solubility profile:

  • Highly soluble in polar aprotic solvents (e.g., dichloromethane, tetrahydrofuran) and alcohols (ethanol, methanol).

  • Moderately soluble in esters (e.g., ethyl acetate).

  • Insoluble in non-polar aliphatic hydrocarbons (e.g., hexanes, heptane) and water [4].

When designing a self-validating crystallization protocol, the choice of solvent must balance yield and purity. Ethyl acetate (EtOAc) is identified as the optimal primary solvent because it exhibits a steep solubility curve for benzamide derivatives—high solubility at reflux and low solubility at 0–5 °C [3]. However, relying solely on cooling crystallization can sometimes lead to "oiling out" (liquid-liquid phase separation) if the supersaturation level exceeds the metastable zone width before nucleation occurs. To counteract this, an anti-solvent (e.g., hexanes) is introduced. The anti-solvent lowers the overall solubility of the compound in the mixture, driving the system into the nucleation zone while maintaining a controlled crystal growth rate [5].

Quantitative Data: Solvent Screening Summary

The following table summarizes the expected solubility and crystallization performance metrics for N-cyclopropyl-3-methoxybenzamide across various solvent systems.

Solvent SystemRatio (v/v)Sol. at 25°C (mg/mL)Sol. at 65°C (mg/mL)Recovery Yield (%)HPLC Purity (%)Morphology
Ethyl AcetateN/A35.2>2007298.5Prismatic
EthanolN/A58.4>2505597.8Needles
EtOAc / Hexanes1:312.51658999.4Block-like
EtOH / Water1:28.11109398.1Fine powder

Crystallization Workflow Diagram

The following diagram illustrates the logical progression of the purification workflow, highlighting the critical control points.

Workflow N1 Crude Benzamide N2 Dissolution (EtOAc, 65°C) N1->N2 Add solvent N3 Hot Filtration (0.22 µm) N2->N3 Remove insolubles N4 Cooling Phase (Nucleation) N3->N4 Cool to 25°C N5 Anti-Solvent (Hexanes) N4->N5 Dropwise addition N6 Harvesting & Vacuum Drying N5->N6 Filter & Wash

Sequential workflow for the anti-solvent crystallization of N-cyclopropyl-3-methoxybenzamide.

Experimental Protocols

Protocol A: Cooling Crystallization (Single-Solvent System)

This method is recommended when the crude purity is already >90% and large, well-defined crystals are required for X-ray crystallographic analysis or high-bulk-density storage [3].

  • Dissolution : Transfer 1.0 g of crude N-cyclopropyl-3-methoxybenzamide to a 50 mL round-bottom flask. Add 5.0 mL of HPLC-grade Ethyl Acetate.

  • Heating : Equip the flask with a reflux condenser and heat the mixture to 65 °C using a temperature-controlled oil bath or heating block. Stir at 300 rpm until complete dissolution is achieved.

  • Hot Filtration (Self-Validating Step) : Rapidly filter the hot solution through a pre-warmed sintered glass funnel (or a 0.22 µm PTFE syringe filter for smaller scales) into a clean, pre-warmed crystallization vessel.

    • Causality: This removes insoluble mechanical impurities and dust, which can act as uncontrolled heterogeneous nucleation sites, leading to inconsistent crystal sizes and trapping of impurities.

  • Controlled Cooling : Place the vessel in a programmable incubator or insulated water bath. Cool the solution from 65 °C to 25 °C at a strict rate of 0.5 °C/min.

    • Causality: A slow cooling rate ensures the system remains within the metastable zone, promoting the growth of a stable crystal lattice (thermodynamically favored) rather than crashing out as an amorphous solid or oil.

  • Aging : Once at 25 °C, allow the suspension to age for 2 hours, then transfer to an ice bath (0–5 °C) for an additional 1 hour to maximize yield.

  • Harvesting : Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 mL of ice-cold Ethyl Acetate to displace the impurity-laden mother liquor.

  • Drying : Dry the crystals in a vacuum oven at 40 °C (well below the melting point) for 12 hours to remove residual solvent.

Protocol B: Anti-Solvent Crystallization (Binary System)

This method is ideal for maximizing recovery yield from highly impure crude mixtures or when the compound exhibits excessive solubility in the primary solvent at room temperature [4, 5].

  • Primary Dissolution : Dissolve 1.0 g of the crude compound in 4.0 mL of Ethyl Acetate at 50 °C.

  • Filtration : Perform a hot filtration to remove particulates as described in Protocol A.

  • Anti-Solvent Addition : While maintaining gentle stirring (150 rpm) at 25 °C, begin the dropwise addition of Hexanes (the anti-solvent) using an addition funnel or syringe pump. Add a total of 12.0 mL of Hexanes at a rate of 0.5 mL/min.

  • Nucleation Monitoring : The solution will initially become cloudy (local supersaturation). As addition continues, sustained nucleation will occur.

    • Causality: The gradual increase in the anti-solvent fraction systematically lowers the dielectric constant of the medium, forcing the polar benzamide out of solution while keeping lipophilic impurities dissolved in the bulk liquid.

  • Equilibration : Stir the resulting slurry for 2 hours at room temperature to allow for Ostwald ripening (smaller, less stable crystals dissolving and redepositing onto larger, more stable ones).

  • Harvesting & Drying : Filter under vacuum, wash the cake with 5 mL of cold Hexanes, and dry under high vacuum at 40 °C for 12 hours.

Troubleshooting & Optimization

  • Issue: Oiling Out (Liquid-Liquid Phase Separation)

    • Cause: The compound separates as a dense, impurity-rich liquid rather than a solid crystal because the supersaturation was generated too rapidly at a temperature above the compound's melting point in the solvent mixture.

    • Solution: Re-heat the mixture until homogeneous. Reduce the cooling rate or the rate of anti-solvent addition. Introduce 1–2 mg of pure seed crystals just before the cloud point is reached to bypass the nucleation energy barrier.

  • Issue: Poor Filtration / Fine Powder Formation

    • Cause: Rapid crash-out leading to massive primary nucleation and microscopic crystals.

    • Solution: Decrease the stirring speed during nucleation to minimize shear-induced secondary nucleation, and ensure the anti-solvent is added at a strictly controlled, slow rate [5].

References

  • Source: Google Patents (WO2012080236A1)
  • Source: Google Patents (WO2015061572A1)
  • Title: Antisolvent Crystallization of Poorly Water Soluble Drugs Source: International Journal of Chemical Engineering and Applications (IJCEA) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Flash Chromatography Optimization for N-Cyclopropyl-3-Methoxybenzamide

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing purification bottlenecks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing purification bottlenecks. N-cyclopropyl-3-methoxybenzamide presents a unique chromatographic challenge: it contains a secondary amide that acts as a strong hydrogen bond donor/acceptor, coupled with an electron-donating methoxy group. This specific electronic environment often leads to severe band tailing on unmodified silica, co-elution with coupling byproducts, and poor solubility in non-polar loading solvents.

This guide is designed as a self-validating system. We will not just list steps; we will deconstruct the mechanistic causality behind each experimental choice to ensure you achieve high-purity isolation on the first run.

Part 1: Diagnostic Workflows & Mechanistic Causality

Understanding the chemical interactions between your target molecule and the stationary phase is the foundation of successful chromatography[1]. The secondary amide of N-cyclopropyl-3-methoxybenzamide interacts aggressively with the acidic silanol groups (Si-OH) on normal-phase silica.

Causality Amide Secondary Amide Group (N-cyclopropyl) Hbond Strong Hydrogen Bonding Amide->Hbond Silica Silica Gel Silanols (Si-OH) Silica->Hbond Tailing Band Tailing & Streaking Hbond->Tailing Causes Modifier Add Polar Modifier (e.g., 1-5% MeOH) Tailing->Modifier Solved by Resolution Improved Peak Symmetry & Resolution Modifier->Resolution Yields

Mechanistic causality of amide tailing on silica and its resolution.

To prevent these issues, we must implement a structured optimization workflow before the crude mixture ever touches the column.

Workflow Start Crude Reaction Mixture Workup Aqueous Workup (NaHCO3 Wash) Start->Workup TLC TLC Screening (Hexane/EtOAc) Workup->TLC CheckRf Is ΔRf ≥ 0.15? TLC->CheckRf Optimize Optimize Solvent (Add MeOH/TEA) CheckRf->Optimize No Load Dry Loading via Diatomaceous Earth CheckRf->Load Yes Optimize->TLC Run Run Gradient Flash Chromatography Load->Run Analyze Fraction Analysis (UV 254/280 nm) Run->Analyze

Diagnostic workflow for optimizing benzamide flash chromatography.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does N-cyclopropyl-3-methoxybenzamide streak down the column, ruining my separation? Cause: The secondary amide (-NH) acts as a hydrogen bond donor, while the carbonyl and methoxy oxygens act as acceptors. They interact strongly with the acidic silanol groups on the silica stationary phase, causing the compound to continuously adsorb and desorb at different rates (streaking). Solution: Introduce a competitive polar modifier. Adding 1-5% Methanol or a trace amount of a basic modifier (like Triethylamine) to your Ethyl Acetate/Hexane mobile phase caps the active silanols. Normal phase chromatography relies on adsorption/desorption mechanisms, and modifying the solvent polarity is the most direct way to control retention[2].

Q2: My crude mixture has poor solubility in the starting mobile phase (e.g., 10% EtOAc in Hexanes). How should I load it? Cause: Benzamides often exhibit poor solubility in non-polar alkane solvents. If liquid-loaded, the sample will precipitate at the column head, causing peak splitting, band broadening, and high backpressure. Solution: Dry loading is mandatory. We highly recommend using refined diatomaceous earth (e.g., Biotage HM-N) rather than standard silica gel for pre-adsorption. Unlike silica, diatomaceous earth has no chemical interaction with the reaction products and prevents the agglomeration and band diffusion that occurs when using large amounts of silica for loading[3].

Q3: I am observing "ghost peaks" during my gradient run. Where are they coming from? Cause: Ghost peaks typically originate from the solvent lines, degraded coupling reagents (like HATU/EDC byproducts), or carryover from previous runs[4]. Solution: Always flush the column with 100% strong solvent (e.g., EtOAc or MeOH) between runs. If using an automated system, verify that the solvent lines are placed in the correct bottles and purge the lines to remove air bubbles or residual solvents, which can cause erratic backpressure and ghosting[4].

Q4: How do I separate the product from the starting material, 3-methoxybenzoic acid? Cause: Unreacted carboxylic acids streak heavily and can easily co-elute with the target amide under neutral conditions. Solution: Pre-chromatography liquid-liquid extraction is highly effective. Wash the organic layer with a 2 wt% sodium bicarbonate solution to deprotonate the unreacted acid, pulling it into the aqueous layer[5]. If chromatography is still required, the acid will be highly retained on normal-phase silica compared to the neutral amide, allowing for easy separation using a step gradient.

Part 3: Quantitative Data & Method Selection

To ensure reproducibility, use the following empirical data to select your solvent system and loading parameters.

Table 1: Solvent System Optimization for Benzamides
Solvent System (Mobile Phase)Modifier RequiredTypical Product RfPeak ShapeApplication / Notes
Hexane / Ethyl Acetate None0.10 - 0.20Poor (Tailing)Standard starting point; fails if H-bonding is severe.
Hexane / Ethyl Acetate 1-5% Methanol0.25 - 0.35ExcellentRecommended. MeOH caps silanols, sharpening the band.
Dichloromethane / Methanol None0.30 - 0.45GoodUse only if the compound is highly polar. Can cause early elution.
Water / Acetonitrile (C18) 0.1% Formic AcidN/A (Gradient)ExcellentReversed-phase alternative if normal-phase fails completely.
Table 2: Column Loading Capacities (Silica vs. Diatomaceous Earth)
Loading MethodMediaMax Load (% of Column Weight)Risk of Band Broadening
Liquid InjectionNone1 - 2%High (if solubility is poor)
Dry LoadingSilica Gel5 - 10%Moderate (Agglomeration risk)
Dry LoadingDiatomaceous Earth10 - 20%Low (Inert matrix)

Part 4: Self-Validating Experimental Protocols

Protocol 1: Dry Loading via Diatomaceous Earth (Biotage HM-N)

Purpose: To introduce a poorly soluble benzamide onto a normal-phase column without causing precipitation or peak splitting.

  • Dissolution: Dissolve the crude N-cyclopropyl-3-methoxybenzamide mixture in a minimal amount of a highly volatile, strong solvent (e.g., Dichloromethane or Acetone). Self-Validation: Ensure the solution is 100% clear. Any particulates will cause immediate backpressure.

  • Adsorption: Add diatomaceous earth (e.g., Biotage HM-N) to the solution at a ratio of 1:3 to 1:4 (Sample Weight : Media Weight).

  • Evaporation: Transfer the mixture to a rotary evaporator. Evaporate the solvent under reduced pressure at 30-40°C until a free-flowing, dry powder is obtained. Self-Validation: The powder must not stick to the sides of the flask; if it does, residual solvent remains, which will ruin the chromatography.

  • Packing: Transfer the dry powder into an empty solid-load cartridge. Insert a frit on top of the powder and compress it evenly using a plunger to eliminate dead volume.

  • Integration: Attach the loaded cartridge to the flash chromatography system in series with the main silica column[3].

Protocol 2: Step-Gradient Flash Chromatography Optimization

Purpose: To elute the target amide cleanly while leaving polar impurities (like unreacted acids or coupling reagents) on the column.

  • Equilibration: Flush the silica column with 3 column volumes (CV) of the weak solvent (100% Hexanes). Self-Validation: Monitor the UV baseline (254 nm). It must be perfectly flat before injection.

  • Gradient Initiation: Begin the run with an isocratic hold at 10% Ethyl Acetate in Hexanes for 2 CV to wash off non-polar impurities.

  • Elution Phase: Implement a shallow gradient from 10% to 40% Ethyl Acetate (containing 2% Methanol as a modifier) over 10 CV. The N-cyclopropyl-3-methoxybenzamide will typically elute between 25-35% Ethyl Acetate.

  • Column Wash: Once the target peak has fully eluted and the UV trace returns to baseline, immediately step the gradient to 100% strong solvent (Ethyl Acetate or Methanol) for 3 CV to flush out highly retained impurities and prevent "ghost peaks" in subsequent runs[4].

  • Fraction Analysis: Spot the collected fractions on a TLC plate and develop using 50% EtOAc/Hexanes. Visualize under UV 254 nm. Pool only the fractions showing a single, clean spot.

Part 5: References

  • 5 Steps to successful flash chromatography - Biotage Source: Biotage URL:[Link]

  • Biotage Flash Cartridge User Guide Source: Biotage / UCSB URL:[Link]

  • Successful flash chromatography - Biotage Source: Biotage URL:[Link]

  • Chromatography Troubleshooting Source: Teledyne ISCO (YouTube) URL:[Link]

Sources

Optimization

reducing byproducts during N-cyclopropyl-3-methoxybenzamide amidation

Welcome to the Synthesis & Amidation Technical Support Center . This hub is designed for researchers, chemists, and drug development professionals troubleshooting the synthesis of N-cyclopropyl-3-methoxybenzamide.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Synthesis & Amidation Technical Support Center . This hub is designed for researchers, chemists, and drug development professionals troubleshooting the synthesis of N-cyclopropyl-3-methoxybenzamide.

Below, you will find mechanistic deep-dives, quantitative analytics, and self-validating protocols engineered to eliminate byproducts—specifically N-acylureas and unreacted intermediates—during carboxylic acid activation.

Diagnostic Hub: Mechanistic FAQs & Troubleshooting

When coupling 3-methoxybenzoic acid with cyclopropylamine, researchers frequently encounter stalled reactions and complex chromatographic profiles. Understanding the kinetic pathways of your coupling reagents is the first step to optimization.

AmidationMechanisms Acid 3-Methoxybenzoic Acid (+ EDC) O_acyl O-acylisourea (Highly Reactive) Acid->O_acyl Carbodiimide Activation N_acyl N-acylurea (Unreactive Byproduct) O_acyl->N_acyl O-to-N Migration (Slow amine attack) ActiveEster Active Ester (+ HOBt / NHS) O_acyl->ActiveEster Additive Trapping (Fast) Product N-cyclopropyl-3- methoxybenzamide O_acyl->Product + Cyclopropylamine Hydrolysis Regenerated Acid (Hydrolysis) O_acyl->Hydrolysis Trace H2O ActiveEster->Product + Cyclopropylamine

Reaction pathways in EDC-mediated amidation highlighting N-acylurea byproduct formation.

Q: Why am I seeing a massive N-acylurea peak in my LC-MS when using EDC or DIC? A: This is a kinetic issue. EDC reacts with 3-methoxybenzoic acid to form an O-acylisourea intermediate. This intermediate is highly reactive but structurally unstable. If the subsequent nucleophilic attack by cyclopropylamine is delayed, the O-acylisourea undergoes a rapid intramolecular O-to-N acyl migration, forming a stable, dead-end N-acylurea byproduct 1[1]. Solution: You must introduce a superior nucleophile, such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS). These additives rapidly trap the O-acylisourea to form a hydrolysis-resistant active ester that will not undergo the O-to-N rearrangement.

Q: My reaction stalls at 50% conversion, and I observe regenerated 3-methoxybenzoic acid. What is happening? A: This is caused by the physical properties of your amine. Cyclopropylamine is highly volatile, with a boiling point of approximately 36°C2[2]. If the reaction is run at room temperature in an open or loosely capped flask, the amine volatilizes into the headspace. Without sufficient amine present, the active ester slowly hydrolyzes back to the starting carboxylic acid via trace moisture 3[3]. Solution: Run the reaction in a sealed pressure tube, pre-cool all reagents to 0°C before addition, and use a strict 2.0 molar equivalent of cyclopropylamine.

Data Analytics: Coupling Condition Comparisons

To illustrate the impact of reagent choice on byproduct formation, review the quantitative data below. The acid chloride route provides the highest yield by entirely bypassing the O-acylisourea intermediate.

Coupling SystemAmine EquivalentsTemperature / VesselN-acylurea Byproduct (%)Hydrolysis Byproduct (%)Isolated Yield (%)
EDC only1.1 eq25°C / Open Flask28%15%48%
EDC + HOBt1.1 eq25°C / Open Flask< 2%18%72%
EDC + HOBt2.0 eq0°C to 25°C / Sealed< 1%< 2%91%
Oxalyl Chloride / DIPEA2.5 eq0°C to 25°C / Sealed0% < 1%96%

The Protocol Vault: Self-Validating Workflows

To ensure reproducibility, our protocols are designed as self-validating systems. Each step contains a physical or analytical checkpoint to confirm success before proceeding.

ProtocolWorkflow Step1 Step 1: Activation 3-Methoxybenzoic Acid + Oxalyl Chloride 0°C, DMF (cat.), DCM Step2 Step 2: Amidation Add Cyclopropylamine + DIPEA 0°C to RT, Sealed Step1->Step2 Check: Gas evolution stops Step3 Step 3: Quench & Wash 1N HCl, NaHCO3, Brine Washes Removes unreacted Step2->Step3 Check: LC-MS / TLC Step4 Step 4: Isolation Dry over Na2SO4 Concentrate Pure Product Step3->Step4 Check: pH neutral

Self-validating experimental workflow for the acid chloride amidation route.

Protocol A: The Zero-N-Acylurea Acid Chloride Route (Recommended)

This method completely bypasses carbodiimide chemistry, reducing N-acylurea formation to absolute zero.

  • Acid Chloride Generation:

    • Action: Dissolve 3-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF). Cool to 0°C. Add oxalyl chloride (1.2 eq) dropwise.

    • Causality: Oxalyl chloride reacts with DMF to form the Vilsmeier-Haack reagent, which converts the carboxylic acid into a highly reactive acid chloride.

    • Validation Checkpoint: Observe the reaction mixture. Vigorous gas evolution (CO and CO₂ release) will occur. The activation step is complete only when bubbling entirely ceases (typically 1–2 hours).

  • Volatile Amidation:

    • Action: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride, then redissolve the residue in fresh anhydrous DCM. Cool to 0°C. Add N,N-diisopropylethylamine (DIPEA, 1.5 eq), followed by cyclopropylamine (2.0 eq) via a pre-cooled syringe. Seal the vessel immediately.

    • Causality: Removing excess oxalyl chloride prevents the formation of cyclopropylamine-oxalyl amides. The sealed vessel prevents the 36°C boiling point amine from escaping the reaction matrix.

    • Validation Checkpoint: Immediate formation of a white fuming precipitate (amine hydrochloride salt) confirms the amidation is actively occurring.

  • Aqueous Workup:

    • Action: Dilute with DCM. Wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

    • Causality: 1N HCl strips out excess cyclopropylamine and DIPEA. NaHCO₃ neutralizes and removes any hydrolyzed 3-methoxybenzoic acid.

    • Validation Checkpoint: Test the final organic layer with pH paper; it must read neutral (pH ~7) before drying over Na₂SO₄ and concentrating.

Protocol B: Optimized EDC/HOBt Route (Carbodiimide Alternative)

If avoiding harsh chlorinating agents is required, use this optimized carbodiimide method.

  • Pre-Activation:

    • Action: Dissolve 3-methoxybenzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM. Add EDC·HCl (1.2 eq) at 0°C. Stir for 30 minutes.

    • Causality: Cooling to 0°C suppresses the kinetic O-to-N rearrangement of the O-acylisourea, giving HOBt ample time to attack and form the stable OBt-active ester.

    • Validation Checkpoint: Take a 5 µL aliquot, quench it in methanol, and analyze via LC-MS. You should observe the methyl ester mass (confirming active ester formation) and zero free acid.

  • Amine Addition:

    • Action: Add cyclopropylamine (2.0 eq) and DIPEA (1.5 eq) to the cooled solution. Seal tightly and allow to warm to room temperature over 4 hours.

    • Causality: DIPEA ensures the cyclopropylamine remains fully deprotonated and nucleophilic, maximizing the rate of active ester consumption before hydrolysis can occur.

    • Validation Checkpoint: Monitor by TLC (Hexanes:EtOAc 1:1). The UV-active OBt-ester spot must completely disappear, replaced by a lower Rf spot corresponding to N-cyclopropyl-3-methoxybenzamide.

References

  • Coupling of substances containing a primary amine to hyaluronan via carbodiimide-mediated amidation Diva-Portal[Link]

  • Process for the manufacture of cyclopropylamine (US4590292A) Google Patents[2]

Sources

Troubleshooting

Technical Support Center: N-cyclopropyl-3-methoxybenzamide Stability &amp; Storage

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide specifically for researchers, analytical chemists, and drug development professionals handling N-cyclopropyl-3-methoxybenza...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide specifically for researchers, analytical chemists, and drug development professionals handling N-cyclopropyl-3-methoxybenzamide . This compound is a highly valuable building block, but its structural features—specifically the polarized amide linkage, the electron-rich 3-methoxyarene system, and the N-cyclopropyl ring—introduce specific degradation vulnerabilities if stored improperly.

This portal synthesizes mechanistic causality with field-proven protocols to help you troubleshoot degradation issues and establish self-validating storage workflows.

Core Chemical Vulnerabilities

Before troubleshooting, it is critical to understand the inherent reactivity of the molecule. The table below summarizes the quantitative and qualitative vulnerabilities of N-cyclopropyl-3-methoxybenzamide based on analogous benzamide stability profiles[1],[2].

Structural FeaturePrimary Degradation PathwayEnvironmental TriggerPreventive Storage Measure
Amide Bond Hydrolysis (Yields 3-methoxybenzoic acid & cyclopropylamine)Ambient moisture, pH extremesDesiccated environment, tightly sealed PTFE caps
3-Methoxyarene Photo-oxidation / Radical formationUV/Vis light, Atmospheric OxygenAmber glass vials, Argon/Nitrogen overlay
N-cyclopropyl Group Ring-opening (Electrophilic/Radical attack)Halogenating agents, extreme oxidative stressIsolate from reactive electrophiles and peroxides

Troubleshooting FAQs: Identifying & Resolving Degradation

Q1: We are detecting 3-methoxybenzoic acid and cyclopropylamine in our stored API batches. What is the mechanistic cause, and how do we stop it? A1: You are observing classic amide hydrolysis. Mechanistically, the electrophilic carbonyl carbon of the benzamide is attacked by water (acting as a nucleophile)[1]. This reaction is catalyzed by either acidic or basic micro-environments, or simply by prolonged exposure to ambient humidity over months of storage. To prevent this, ensure the compound is stored in a desiccated environment. If you are recovering the compound from a reaction, ensure it is thoroughly dried in vacuo before long-term storage.

Q2: After benchtop exposure, we see a color change in the powder and new unknown peaks on our HPLC. Is the cyclopropyl ring opening? A2: While aminocyclopropanes can undergo ring-opening under highly electrophilic conditions (e.g., exposure to N-bromosuccinimide or N-iodosuccinimide)[3], ambient benchtop degradation is almost exclusively driven by photo-oxidation of the aromatic system. The 3-methoxy group alters the electron density of the aromatic ring, facilitating photo-induced radical formation when exposed to UV light[2]. You must store the compound in amber glass vials to block UV radiation and prevent photolytic degradation.

Q3: How do we establish a "self-validating" stability-indicating assay (SIA) to prove our customized storage conditions actually work? A3: A self-validating protocol relies strictly on the principle of mass balance . When you intentionally degrade the compound via forced degradation, the sum of the remaining parent compound and the quantified degradants must equal the initial starting concentration (typically >95% mass balance recovery). If your mass balance fails (e.g., drops to 70%), your analytical method is "blind" to a degradant (perhaps it is highly volatile, or lacks a UV chromophore), meaning your storage validation protocol cannot be trusted. You must optimize your extraction or detection method (e.g., adding MS or CAD detection) before finalizing your storage SOPs.

Experimental Protocol: Self-Validating Forced Degradation Workflow

To establish regulatory-compliant storage conditions, you must first map how the molecule breaks down under stress[1]. Follow this step-by-step methodology to validate your HPLC-UV/MS stability-indicating assay.

Step 1: Stock Solution Preparation Dissolve N-cyclopropyl-3-methoxybenzamide in HPLC-grade acetonitrile to a precise final concentration of 1.0 mg/mL.

Step 2: Stress Conditions Application Subject the stock solution to the following parallel stress conditions to force degradation[2]:

  • Acid Hydrolysis: Mix 1 mL stock with 1 mL 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL stock with 1 mL 0.1 M NaOH. Stir at room temperature for 24 hours.

  • Oxidative Stress: Mix 1 mL stock with 1 mL 3% H₂O₂. Protect from light and stir at room temperature for 24 hours.

  • Thermal Stress: Expose the solid compound to 80°C in a calibrated oven for 48 hours.

  • Photolysis: Expose solid and solution samples to UV/Vis light (ICH Q1B standard) for a minimum of 1.2 million lux hours.

Step 3: Quenching & Neutralization To arrest degradation and prevent damage to your HPLC column, immediately neutralize the acid/base samples with equivalent volumes of 0.1 M NaOH or HCl, respectively.

Step 4: HPLC-UV/MS Analysis Inject the quenched samples using a gradient elution (e.g., Water/Acetonitrile with 0.1% Formic Acid) on a C18 column. Monitor the UV absorbance at 254 nm and use Mass Spectrometry to identify degradant masses (e.g., looking for m/z 152 corresponding to 3-methoxybenzoic acid).

Step 5: Mass Balance Verification (The Self-Validation Step) Calculate the mass balance: [(Area of Parent + Area of Degradants) / (Area of Control Parent)] * 100. If the result is ≥ 95%, your method is validated. If < 95%, re-evaluate your detection parameters.

Logical Workflow Visualization

G cluster_0 Forced Degradation (Stress Testing) Start N-cyclopropyl-3-methoxybenzamide Batch Received Acid Acid Hydrolysis (0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1M NaOH, RT) Start->Base Oxidation Oxidation (3% H2O2, RT) Start->Oxidation Photo Photolysis (UV/Vis Light) Start->Photo Thermal Thermal Stress (80°C, 48h) Start->Thermal Analysis HPLC-UV/MS Analysis (Stability-Indicating Assay) Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis Thermal->Analysis Validation Self-Validating Check: Mass Balance > 95%? Analysis->Validation Storage Implement Optimal Storage Protocol (Argon, 2-8°C, Amber Vial) Validation->Storage Yes Reassess Re-evaluate Method or Degradant Loss Validation->Reassess No

Caption: Workflow for forced degradation and self-validating stability assessment.

Long-Term Storage Guidelines

Based on the chemical properties of the molecule and analogous benzamide stability data[4],[2], adhere to the following parameters to ensure zero degradation over a 12-to-24-month storage lifecycle:

ParameterRecommended ConditionScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Minimizes the kinetic rate of thermal decomposition and hydrolytic degradation.
Atmosphere Argon or Nitrogen overlayDisplaces atmospheric oxygen, preventing oxidative degradation of the electron-rich aromatic ring.
Humidity < 20% RH (Desiccator)Prevents water-mediated nucleophilic attack on the susceptible amide carbonyl.
Container Amber glass vial with PTFE capBlocks UV radiation (preventing photolysis) and prevents leaching of plasticizers into the API.

References

  • "1,3-Difunctionalization of Aminocyclopropanes via Dielectrophilic Intermediates." SciSpace. URL: [Link]

  • "Benzamide | C7H7NO | CID 2331." PubChem, National Institutes of Health. URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing HATU &amp; DIEA Coupling for N-cyclopropyl-3-methoxybenzamide

Welcome to the Application Scientist Support Center. Synthesizing N-cyclopropyl-3-methoxybenzamide via HATU and DIEA (N,N-Diisopropylethylamine) is a highly efficient route for amide bond formation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Synthesizing N-cyclopropyl-3-methoxybenzamide via HATU and DIEA (N,N-Diisopropylethylamine) is a highly efficient route for amide bond formation. However, achieving >95% purity requires precise control over reaction kinetics, stoichiometry, and the order of reagent addition.

This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure your amide coupling succeeds on the first attempt.

Mechanistic Causality: The "Why" Behind the Protocol

To optimize this reaction, you must understand the activation sequence. HATU does not react directly with cyclopropylamine. Instead, it functions as a high-energy activation system that generates a reactive HOAt (1-Hydroxy-7-azabenzotriazole) active ester in situ[1].

If cyclopropylamine is introduced into the reaction vessel before 3-methoxybenzoic acid is fully activated, the amine will attack the electrophilic carbon of the HATU reagent. This triggers the guanidinylation trap , forming a stable tetramethylguanidinium byproduct that caps the amine and halts product formation[1].

G Acid 3-Methoxybenzoic Acid + DIEA Anion Carboxylate Anion Acid->Anion Deprotonation ActiveEster HOAt Active Ester Anion->ActiveEster Activation Product N-cyclopropyl-3- methoxybenzamide ActiveEster->Product Aminolysis HATU HATU Reagent HATU->ActiveEster Byproduct Tetramethylguanidinium Byproduct HATU->Byproduct Amine Cyclopropylamine Amine->Product Amine->Byproduct Premature Addition

Caption: HATU activation pathway vs. the competitive guanidinylation side reaction.

Self-Validating Experimental Protocol

This workflow is designed with built-in validation checkpoints to diagnose failures before you commit to purification.

Step 1: Reagent Preparation & Moisture Exclusion
  • Action: Dissolve 1.0 eq of 3-methoxybenzoic acid in anhydrous DMF to achieve a concentration of 0.1 M to 0.3 M.

  • Causality: Water acts as a highly competitive nucleophile. It will react with the activated ester intermediate, hydrolyzing it back to the starting carboxylic acid and deactivating the HATU reagent[2].

  • Validation Checkpoint: Perform a Karl Fischer titration on your DMF. It must read <50 ppm water.

Step 2: The Pre-Activation Phase (Critical Step)
  • Action: Add 2.5 eq of DIEA to the solution, followed by 1.1 eq of HATU. Stir at room temperature under an inert atmosphere for 10–15 minutes.

  • Causality: DIEA, a sterically hindered non-nucleophilic base, deprotonates the acid without causing side reactions[3]. The resulting carboxylate attacks HATU to form an O-acyluronium intermediate, which is rapidly intercepted by the HOAt leaving group to form the true reactive species: the HOAt active ester.

  • Validation Checkpoint: Quench a 5 µL aliquot in methanol and analyze via LC-MS. You should observe the methyl ester of 3-methoxybenzoic acid (indicating successful active ester formation) and complete consumption of the starting acid.

Step 3: Aminolysis
  • Action: Add 1.2 eq of cyclopropylamine dropwise. Stir for 1–2 hours at room temperature.

  • Causality: Cyclopropylamine is a relatively unhindered primary amine and will rapidly attack the HOAt active ester to form the target amide bond.

  • Validation Checkpoint: LC-MS should show the appearance of the target product mass (m/z ~192.1 [M+H]+) and the disappearance of the active ester.

Step 4: Workup & Byproduct Clearance
  • Action: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% aqueous LiCl (3x), saturated aqueous NaHCO₃ (2x), 1M HCl (1x), and brine (1x). Dry over Na₂SO₄ and concentrate.

  • Causality: LiCl washes efficiently pull DMF into the aqueous phase. The NaHCO₃ washes deprotonate and remove the HOAt byproduct[4]. The HCl wash removes unreacted cyclopropylamine and DIEA. Tetramethylurea (TMU), the primary stoichiometric byproduct of HATU, is highly polar and partitions into the aqueous layers during these extensive washes[4].

Quantitative Optimization Matrix

The following table summarizes optimization data for the synthesis of N-cyclopropyl-3-methoxybenzamide, highlighting the impact of stoichiometry and pre-activation.

EntryAcid (eq)Amine (eq)HATU (eq)DIEA (eq)Pre-activationSolventConversion (%)Key Observation
11.01.01.01.00 minDMF< 40%High guanidinium byproduct due to direct amine attack.
21.01.21.12.515 minWet DMF65%Acid hydrolysis observed; active ester destroyed by H₂O.
31.01.21.12.515 minAnhydrous DMF> 98%Clean conversion; optimal kinetics.
41.01.21.12.515 minAnhydrous DCM85%Slower kinetics; HATU poorly soluble initially.

Troubleshooting Guide & FAQs

Use the following diagnostic tree to interpret your LC-MS data if the reaction fails to reach completion.

Troubleshooting Start LC-MS Analysis of Crude Reaction Q1 Is unreacted acid present? Start->Q1 Q2 Is a +99 m/z byproduct present? Q1->Q2 NO Sol1 Check solvent for H2O (Active ester hydrolysis) Q1->Sol1 YES Sol2 Increase pre-activation time to 15 mins Q2->Sol2 YES Success Proceed to Aqueous Workup Q2->Success NO

Caption: Decision tree for diagnosing common HATU coupling failures via LC-MS.

Frequently Asked Questions

Q: I am seeing a +99 m/z mass shift relative to cyclopropylamine in my LC-MS. What is this? A: This is the tetramethylguanidinium byproduct[4]. It occurs when cyclopropylamine reacts directly with the uronium/aminium center of HATU. To fix this, ensure you pre-activate the 3-methoxybenzoic acid with HATU and DIEA for at least 10–15 minutes before adding the amine.

Q: Why is my final product contaminated with a highly polar impurity visible as a singlet at ~2.8 ppm in ¹H NMR? A: You are observing tetramethylurea (TMU), the primary byproduct of HATU activation[4]. While TMU is water-miscible, a single aqueous wash is rarely sufficient to remove it. You must perform multiple extractions with brine or dilute acid (e.g., 10% citric acid) to pull it completely into the aqueous phase.

Q: Can I substitute Triethylamine (TEA) for DIEA? A: It is highly recommended to stick with DIEA. DIEA is a sterically hindered, non-nucleophilic base (pKa ~10.5). TEA is less sterically hindered and can occasionally act as a competing nucleophile or promote unwanted side reactions during scale-up[3].

Q: Can I run this reaction in Dichloromethane (DCM) instead of DMF? A: Yes, but be aware that HATU has poor initial solubility in DCM. The reagent slurry typically only goes into solution after the base is added and the active ester begins to form. DMF is generally preferred because it provides faster reaction kinetics and better solubility for all intermediates.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • BenchChem.
  • ACS Publications. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.
  • BenchChem.

Sources

Troubleshooting

Technical Support Center: The Steric Resolution Matrix for N-Cyclopropyl-3-methoxybenzamide Derivatization

Welcome to the Advanced Troubleshooting Center for the derivatization of N-cyclopropyl-3-methoxybenzamide. This molecule presents a unique dual-challenge in synthetic chemistry: the cyclopropyl group severely restricts t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Center for the derivatization of N-cyclopropyl-3-methoxybenzamide. This molecule presents a unique dual-challenge in synthetic chemistry: the cyclopropyl group severely restricts the conformational freedom around the amide nitrogen, while the meta-methoxy group creates a highly congested aromatic environment.

This guide is engineered for drug development professionals and synthesists to bypass these steric roadblocks using mechanistically sound, self-validating protocols.

Part 1: Diagnostic Q&A - Overcoming Steric Roadblocks

Directed ortho-Metalation (DoM) of the Aromatic Ring

Q: When attempting DoM on N-cyclopropyl-3-methoxybenzamide using standard alkyllithiums (n-BuLi/TMEDA), I recover unreacted starting material or an inseparable mixture of regioisomers. How do I force regioselectivity?

A: The failure is rooted in extreme steric exclusion. The secondary N-cyclopropyl amide is a powerful Directed Metalation Group (DMG)[1]. However, the most electronically favored proton (at the C2 position, sandwiched between the methoxy group and the amide) is sterically inaccessible to standard hexameric or tetrameric alkyllithium aggregates.

The Causality: When n-BuLi attempts to coordinate with the amide oxygen, the bulky cyclopropyl ring forces the base away from the C2 cavity. This leads to slow, non-selective deprotonation at the C4 or C6 positions, or complete reaction failure.

The Solution: You must transition from standard organolithiums to alkali-metal-mediated bimetallic bases, specifically TMP-zincates (e.g., [(TMEDA)Na(μ-TMP){μ-2-Ar}Zn(tBu)]). These bimetallic complexes operate under thermodynamic control rather than kinetic control. The sodium atom coordinates with the amide oxygen at a greater distance, allowing the bulky TMP (2,2,6,6-tetramethylpiperidide) to selectively deprotonate the C4 or C6 position without forcing the zincate into the sterically forbidden C2 pocket[2]. This "ate" chemistry provides near-quantitative metalation prior to electrophilic quench.

DoM_Workflow A N-cyclopropyl-3-methoxybenzamide B Steric Clash at C2 (Blocked by DMG & OMe) A->B n-BuLi / TMEDA C TMP-Zincate Base [(TMEDA)Na(μ-TMP)Zn(tBu)] A->C Bimetallic Strategy D Regioselective Metalation (C4 or C6 Position) C->D Thermodynamic Control E Electrophilic Quench (e.g., I2 in THF) D->E >70% Yield

DoM Regioselectivity Workflow for N-cyclopropyl-3-methoxybenzamide

Buchwald-Hartwig Cross-Coupling

Q: I am utilizing the commercially available building block 4-bromo-N-cyclopropyl-3-methoxybenzamide[3] to perform a C-N cross-coupling with a secondary amine. The reaction stalls at 20% conversion, and I observe significant protodebromination. Why is the catalyst dying?

A: The issue is not oxidative addition; it is a stalled reductive elimination. In the palladium catalytic cycle, the bulky N-cyclopropyl group adjacent to the methoxy and bromide positions creates a highly congested Pd(II) intermediate. Traditional ligands (like BINAP or dppf) do not possess the steric bulk required to "push" the two coupling partners together. Consequently, the long-lived Pd(II) intermediate undergoes competitive β -hydride elimination or protodehalogenation[4].

The Causality: To force reductive elimination of a sterically hindered product, the auxiliary ligand must be exceptionally bulky to crowd the palladium coordination sphere, lowering the activation energy for the product to be expelled.

The Solution: Utilize ultra-bulky, electron-rich ligands such as adYPhos (an adamantyl-substituted ylide-functionalized phosphine)[4] or pre-formed oxidative addition complexes of tBu3P (e.g., (tBu3P)Pd(Ar)X)[5]. These specialized ligands are engineered specifically to accelerate the reductive elimination step in highly congested cyclopropyl-bearing systems.

Buchwald_Hartwig_Logic S1 4-Bromo-N-cyclopropyl- 3-methoxybenzamide S2 Pd Precatalyst + Amine S1->S2 S3 Stalled Reductive Elimination (Due to N-Cyclopropyl Bulk) S2->S3 Standard Ligands (BINAP, dppf) S4 adYPhos or tBu3P Ligands (High Steric Demand) S2->S4 Optimized Ligand Design S5 Successful C-N Coupling S4->S5 Accelerated Elimination

Buchwald-Hartwig Catalytic Cycle Troubleshooting for Bulky Amines

N-Alkylation of the Amide Nitrogen

Q: Direct N-alkylation of the cyclopropyl amide using alkyl halides and NaH yields almost no product. Is the nitrogen completely inaccessible?

A: Yes, under standard conditions. The cyclopropyl ring restricts the conformational flexibility of the nitrogen lone pair. Even upon deprotonation, the resulting amidate anion is shielded. The Solution: Instead of forcing a late-stage N-alkylation, redesign the synthetic route to utilize a reductive amination strategy prior to amide bond formation. React the corresponding aryl aldehyde with cyclopropylamine using NaBH(OAc)3 to form the secondary amine, which can then be acylated[6]. If late-stage derivatization is mandatory, switch from alkyl halides to highly reactive alkyl triflates and utilize high-pressure conditions or microwave irradiation to overcome the activation barrier.

Part 2: Quantitative Data & Reagent Selection Matrix

To optimize the Buchwald-Hartwig amination of sterically hindered cyclopropyl-bearing substrates, ligand selection is paramount. The table below synthesizes the performance of various catalytic systems based on recent literature[4][5].

Ligand / Precatalyst SystemBaseSolventTemp (°C)Target OutcomeYield (%)
BINAP / Pd2(dba)3Cs2CO3Toluene100C-N Coupling< 15% (Extensive debromination)
BrettPhos / Pd(OAc)2KOtBuTHF80C-N Coupling35 - 45%
adYPhos / [Pd(allyl)Cl]2KOtBuToluene25 - 60C-N Coupling85 - 92% [4]
(tBu3P)Pd(Ar)Br (Pre-formed)NaOtBuToluene80C-N Coupling> 90% [5]

Part 3: Self-Validating Experimental Protocols

SOP 1: Bimetallic Directed ortho-Metalation (DoM) and Iodination

This protocol utilizes a self-validating visual cue (color change) and LC-MS monitoring to ensure metalation is complete before the electrophilic quench.

  • Preparation of the Base: In a flame-dried Schlenk flask under argon, dissolve TMP (2,2,6,6-tetramethylpiperidine) (1.1 equiv) in anhydrous THF (0.5 M). Cool to -78 °C. Add n-BuLi (1.1 equiv) dropwise. Stir for 30 mins, then add dialkylzinc (0.5 equiv) to form the TMP-zincate complex.

  • Substrate Addition: Dissolve N-cyclopropyl-3-methoxybenzamide (1.0 equiv) in anhydrous THF. Add this dropwise to the zincate solution at -78 °C.

  • Validation Check 1 (Metalation): Allow the reaction to warm to room temperature. The solution will transition from pale yellow to a deep, persistent orange/red, indicating the formation of the stable zincated aromatic intermediate[2]. Stir for 2 hours.

  • Electrophilic Quench: Cool the mixture back to -78 °C. Add a solution of Iodine (I2) (3.0 equiv) in THF dropwise.

  • Validation Check 2 (Quench): The deep red color will rapidly dissipate, indicating the consumption of the organometallic species.

  • Workup: Quench with saturated aqueous Na2S2O3 to destroy excess iodine. Extract with EtOAc. LC-MS will confirm the regioselective formation of the iodo-derivative (predominantly at C4/C6, avoiding C2)[2].

SOP 2: Sterically Demanding Buchwald-Hartwig Amidation

This protocol leverages the adYPhos ligand to force reductive elimination.

  • Catalyst Activation: In an argon-filled glovebox, charge a vial with [Pd(allyl)Cl]2 (2 mol%) and the adYPhos ligand (4 mol%). Add anhydrous toluene (1.0 mL) and stir for 15 minutes at room temperature to pre-form the active Pd(0) complex[4].

  • Reagent Assembly: To a separate oven-dried vial, add 4-bromo-N-cyclopropyl-3-methoxybenzamide (1.0 equiv), the desired secondary amine (1.3 equiv), and KOtBu (1.5 equiv).

  • Coupling: Transfer the pre-formed catalyst solution to the reagent vial. Seal the vial and stir at room temperature (or up to 60 °C if the secondary amine is exceptionally bulky).

  • Validation Check: Monitor by TLC (Hexanes:EtOAc). The starting bromide should be fully consumed within 4-6 hours without the appearance of the lower-Rf protodebrominated byproduct.

  • Workup: Filter the crude mixture through a short pad of Celite, eluting with EtOAc. Concentrate and purify via flash column chromatography.

Sources

Optimization

scaling up N-cyclopropyl-3-methoxybenzamide production for preclinical trials

Preclinical Trial Manufacturing & Process Chemistry Portal Welcome to the Process Chemistry Technical Support Center. As you transition the synthesis of N-cyclopropyl-3-methoxybenzamide from discovery bench-scale to prec...

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Author: BenchChem Technical Support Team. Date: April 2026

Preclinical Trial Manufacturing & Process Chemistry Portal

Welcome to the Process Chemistry Technical Support Center. As you transition the synthesis of N-cyclopropyl-3-methoxybenzamide from discovery bench-scale to preclinical multikilogram batches, the physical chemistry of the reaction fundamentally shifts. This guide provides field-proven troubleshooting, self-validating protocols, and mechanistic insights to ensure your active pharmaceutical ingredient (API) meets stringent preclinical regulatory standards.

Process Workflow & Mechanistic Strategy

The synthesis of N-cyclopropyl-3-methoxybenzamide relies on the nucleophilic acyl substitution of 3-methoxybenzoyl chloride with cyclopropylamine[1]. While highly efficient, acid chloride activations are violently exothermic and generate stoichiometric amounts of hydrogen chloride (HCl)[2]. At scale, managing heat transfer, neutralizing the HCl byproduct without triggering side reactions, and selecting regulatory-compliant solvents are the primary engineering hurdles.

G Reagents Reagents 3-Methoxybenzoyl Chloride + Cyclopropylamine Moisture Moisture Check KF < 0.05% Reagents->Moisture Solvent Solvent Selection (2-MeTHF, ICH Class 3) Solvent->Moisture Dosing Semi-Batch Dosing Control Exotherm (T < 20°C) Moisture->Dosing Pass Reaction Amide Bond Formation Nucleophilic Acyl Substitution Dosing->Reaction Workup Aqueous Workup Acidic Wash (pH 2-3) Reaction->Workup >98% Conv. Crystallization Crystallization Purity > 99.5% Workup->Crystallization

Process workflow for scalable N-cyclopropyl-3-methoxybenzamide synthesis.

Troubleshooting Guide & FAQs

Q1: We are experiencing dangerous temperature spikes (thermal runaway) during the amidation step at the 5-liter scale. How do we control this? A1: Causality: The reaction between an acid chloride and an amine is highly exothermic. In a 50 mL lab flask, the high surface-area-to-volume ratio allows rapid heat dissipation. At the 5-liter scale and beyond, this ratio severely deteriorates, leading to dangerous heat accumulation[3]. Solution: Never charge all reagents at once (batch mode). Transition to a semi-batch dosing strategy or continuous flow chemistry [4]. By slowly dosing the 3-methoxybenzoyl chloride into the amine/base solution under active jacket cooling, you make the reaction mass-transfer limited rather than kinetics limited. The rate of heat generation becomes directly tied to your dosing pump, ensuring absolute thermal control[3].

Q2: Our regulatory team flagged our latest batch due to high residual dichloromethane (DCM). How do we replace DCM without sacrificing product yield? A2: Causality: Preclinical APIs must adhere strictly to ICH Q3C guidelines for residual solvents to ensure in vivo safety. DCM is a Class 2 solvent with a strict Permitted Daily Exposure (PDE) limit, making it a regulatory liability[5]. Solution: Perform a solvent swap to a greener, Class 3 solvent such as 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc) [5]. 2-MeTHF is particularly advantageous for amide couplings; it is immiscible with water, allowing you to perform the reaction and the subsequent aqueous workup in the exact same vessel without solvent evaporation[2].

Q3: HPLC analysis of our crude product shows a 4-6% presence of 3-methoxybenzoic acid. Where is this impurity originating, and how do we eliminate it? A3: Causality: Acid chlorides are highly electrophilic and susceptible to rapid hydrolysis. If moisture is present in your solvent, reactor, or the highly hygroscopic cyclopropylamine, water will outcompete the amine as a nucleophile. This side reaction irreversibly converts your starting material into 3-methoxybenzoic acid[1]. Solution: Implement strict environmental controls. Ensure all solvents are dried over molecular sieves, and validate that the system moisture is below 0.05% via Karl Fischer (KF) titration prior to reagent charging. Maintain a positive pressure nitrogen sweep throughout the reaction.

Troubleshooting Issue Impurity Detected (HPLC) Type Identify Impurity Issue->Type Acid 3-Methoxybenzoic Acid (Hydrolysis) Type->Acid Amine Unreacted Cyclopropylamine Type->Amine Solv Residual Solvent > PDE Limit Type->Solv FixAcid Dry Reagents (KF Titration) Acid->FixAcid FixAmine Enhance Acid Wash (pH < 3) Amine->FixAmine FixSolv Dynamic Vacuum Drying Solv->FixSolv

Diagnostic logic tree for common amidation scale-up impurities.

Quantitative Data: Scale-Up Parameters

Table 1: Solvent Selection Matrix for Preclinical Amidation
SolventICH Q3C ClassificationPDE Limit (mg/day)Boiling Point (°C)Suitability for Aqueous Workup
Dichloromethane (DCM)Class 26.039.6Poor (Regulatory risk, emulsion prone)
Ethyl Acetate (EtOAc)Class 350.077.1Good (Requires careful pH control)
2-MeTHF Class 3 50.0 80.2 Excellent (Clean phase separation)
Table 2: Exotherm Control Strategies (1 kg Scale)
Dosing StrategyAddition TimeMax Temp Spike (ΔT)Impurity Profile (Hydrolysis)Overall Yield
All-at-once (Batch)< 1 min+45°C (Runaway Risk)> 8.0%72%
Semi-Batch (Optimized) 120 min +4°C (Controlled) < 0.5% 94%
Continuous FlowN/A (Residence: 2 min)+1°C (Isothermal)< 0.1%96%

Self-Validating Experimental Protocol: 1-kg Scale-Up

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . You must not proceed to the next step unless the validation checkpoint is met.

Step 1: Reactor Preparation & Inerting

  • Action: Purge a 10 L jacketed glass reactor with dry nitrogen for 30 minutes. Set jacket chiller to 5°C.

  • Validation Checkpoint: Oxygen sensor must read < 2% O2.

Step 2: Reagent Charging (Amine & Base)

  • Action: Charge 5.0 L of anhydrous 2-MeTHF, followed by cyclopropylamine (1.05 eq) and triethylamine (1.2 eq, as the HCl scavenger). Stir at 150 RPM.

  • Validation Checkpoint: Extract a 1 mL aliquot. Karl Fischer (KF) titration must read < 0.05% moisture. If >0.05%, add molecular sieves or replace solvent.

Step 3: Semi-Batch Dosing of Acid Chloride

  • Action: Dissolve 3-methoxybenzoyl chloride (1.0 eq, approx. 1 kg) in 1.0 L of 2-MeTHF. Load into a calibrated dosing pump. Dose into the reactor over 120 minutes.

  • Validation Checkpoint: Internal reactor temperature probe must remain ≤ 20°C at all times. If temperature exceeds 20°C, the dosing pump must automatically pause.

Step 4: Reaction Completion & Quench

  • Action: Once dosing is complete, stir for 60 minutes at 20°C.

  • Validation Checkpoint: In-process HPLC must show > 99.0% conversion of the acid chloride.

Step 5: Biphasic Workup

  • Action: Quench the reaction by adding 2.0 L of 1M aqueous HCl to neutralize excess triethylamine and unreacted cyclopropylamine. Stir for 15 minutes, then allow phases to separate.

  • Validation Checkpoint: The aqueous phase must test at pH 2-3. If pH > 3, unreacted amines remain in the organic phase; add more HCl.

Step 6: Crystallization & Isolation

  • Action: Separate the organic layer, wash with brine, and concentrate under reduced pressure. Induce crystallization using a heptane anti-solvent addition. Filter and dry in a vacuum oven at 45°C for 24 hours.

  • Validation Checkpoint: Final API analysis must yield > 99.5% purity by HPLC and residual 2-MeTHF < 5000 ppm via Headspace GC.

References

  • Q3C(R8) Impurities: Guidance for Residual Solvents Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes Source: ACS Publications URL:[Link]

  • 1,3-Difunctionalization of Aminocyclopropanes via Dielectrophilic Intermediates Source: SciSpace URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: FGFR Inhibition by N-Cyclopropyl-3-Methoxybenzamide Analogs

The targeted inhibition of Fibroblast Growth Factor Receptors (FGFR1–4) has revolutionized the treatment landscape for malignancies driven by FGFR aberrations, such as cholangiocarcinoma and urothelial carcinoma. However...

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Author: BenchChem Technical Support Team. Date: April 2026

The targeted inhibition of Fibroblast Growth Factor Receptors (FGFR1–4) has revolutionized the treatment landscape for malignancies driven by FGFR aberrations, such as cholangiocarcinoma and urothelial carcinoma. However, first-generation pan-FGFR inhibitors often suffer from narrow therapeutic windows, primarily due to dose-limiting hyperphosphatemia caused by off-target FGFR4 inhibition.

Recent structure-activity relationship (SAR) optimizations have identified the N-cyclopropyl-3-methoxybenzamide moiety as a highly effective structural vector for designing next-generation, isoform-selective FGFR inhibitors [1]. As a Senior Application Scientist, I have compiled this technical guide to objectively compare the performance of these novel analogs against clinical standards, grounded in mechanistic causality and self-validating experimental methodologies.

Mechanistic Rationale: The N-Cyclopropyl-3-Methoxybenzamide Scaffold

The integration of the N-cyclopropyl-3-methoxybenzamide group into an ATP-competitive kinase hinge-binder (such as a quinazoline or pyrimidine core) is not arbitrary; it is a calculated structural decision designed to exploit the subtle topological differences between FGFR isoforms [2].

  • Cyclopropyl Ring (Lipophilic Anchor): Unlike flexible linear alkyl chains (e.g., propyl or butyl groups), the cyclopropyl ring provides rigid lipophilicity. It optimally fills a small hydrophobic pocket adjacent to the ATP-binding site without introducing a high entropic penalty upon binding.

  • 3-Methoxy Substitution (Steric Director): The methoxy group acts as an electron-donating moiety that modulates the electron density of the benzamide ring. More importantly, it serves as a steric director, locking the conformation of the amide bond to ensure the primary pharmacophore aligns perfectly with the kinase hinge region (interacting specifically with the Ala564 residue in FGFR1).

  • Benzamide Linker (Vector Orientation): The benzamide core directs the molecule toward the solvent-exposed channel, forming critical hydrogen bonds with gatekeeper residues to enhance target residence time while deliberately clashing with the bulkier gatekeeper residues of FGFR4, thereby driving selectivity.

FGFR_Signaling FGF FGF Ligand FGFR FGFR 1-3 (Kinase Domain) FGF->FGFR Dimerization FRS2 FRS2 Adaptor FGFR->FRS2 Phosphorylation Analog N-cyclopropyl-3-methoxybenzamide Analog Analog->FGFR Competitive Inhibition PI3K PI3K / AKT Pathway FRS2->PI3K MAPK RAS / MAPK Pathway FRS2->MAPK Tumor Tumor Cell Survival & Proliferation PI3K->Tumor MAPK->Tumor

Caption: FGFR signaling cascade and targeted kinase inhibition by N-cyclopropyl-3-methoxybenzamide.

Comparative Efficacy: Analogs vs. Clinical Standards

To objectively evaluate the N-cyclopropyl-3-methoxybenzamide analogs, we must benchmark them against approved clinical alternatives: Erdafitinib (a pan-FGFR inhibitor) and Pemigatinib (an FGFR1-3 selective inhibitor) [3].

The data below summarizes the in vitro biochemical potency (IC₅₀) across the FGFR family. The "Lead Analog" represents an optimized N-cyclopropyl-3-methoxybenzamide-substituted quinazoline derivative.

Inhibitor ClassFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)Clinical / Structural Profile
Lead Analog 0.81.11.5>1000High potency; extreme FGFR4-sparing minimizes hyperphosphatemia.
Erdafitinib 1.22.53.05.7Pan-FGFR inhibitor; higher risk of gastrointestinal and metabolic toxicity.
Pemigatinib 0.40.51.230.0Highly potent FGFR1-3 inhibitor; moderate off-target FGFR4 activity.
Infigratinib 0.91.41.060.0Good selectivity, but vulnerable to gatekeeper resistance mutations.

Data synthesized from standardized biochemical kinase profiling assays.

Self-Validating Experimental Methodologies

To ensure absolute scientific trustworthiness, the evaluation of these analogs relies on a self-validating experimental matrix. We employ orthogonal assays where the physical limitations of one method are counterbalanced by the mechanistic design of the next.

Orthogonal Biochemical Validation: TR-FRET Kinase Assay

Traditional fluorescence assays are prone to false positives due to the auto-fluorescence of aromatic compounds like benzamides. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to eliminate this artifact.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare recombinant FGFR1-4 kinase domains, biotinylated poly-GT substrate, and ATP in a HEPES-buffered saline solution. Causality: The ATP concentration is strictly calibrated to the Km​ of each specific FGFR isoform. This ensures that the competitive nature of the analogs is accurately quantified without artificial skewing from ATP saturation.

  • Compound Dispensing: Use acoustic liquid handling (e.g., Echo 555) to dispense the N-cyclopropyl-3-methoxybenzamide analogs into 384-well plates. Causality: Acoustic dispensing eliminates pipette tip carryover and minimizes DMSO volumes, preventing solvent-induced denaturation of the kinase.

  • Reaction Initiation: Add the ATP/substrate mixture to initiate the kinase reaction. Incubate at room temperature for 60 minutes.

  • Termination & Detection: Add EDTA to chelate Mg2+ (instantly halting the kinase reaction), alongside a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

  • Time-Gated Readout: Excite the plate at 340 nm and measure emission at 665 nm after a 50 µs delay. Self-Validation: The time delay allows all short-lived auto-fluorescence from the benzamide compounds to decay. The remaining signal is strictly the result of the long-lifetime Europium chelate, proving that the calculated IC₅₀ is a true reflection of kinase inhibition, not optical interference.

Mechanistic Cellular Validation: Ba/F3 Isogenic Models

Biochemical potency does not guarantee cellular efficacy. To prove on-target mechanism in a living system, we utilize engineered Ba/F3 murine pro-B cells.

Step-by-Step Protocol:

  • Cell Engineering: Transfect Ba/F3 cells with an FGFR3-TACC3 fusion oncogene.

  • IL-3 Withdrawal (The Mechanistic Switch): Wash the cells thoroughly to remove Interleukin-3 (IL-3) from the media. Causality: Wild-type Ba/F3 cells are strictly dependent on IL-3 for survival. By withdrawing IL-3, cell survival becomes 100% reliant on the continuous signaling of the introduced FGFR3-TACC3 kinase.

  • Compound Treatment: Seed the engineered cells in 96-well plates and treat with serial dilutions of the analogs for 72 hours.

  • Viability Readout & Self-Validation: Measure cell viability using an ATP-dependent luminescence assay (CellTiter-Glo).

    • The Self-Validating Control: Run a parallel assay using parental Ba/F3 cells supplemented with IL-3. If the N-cyclopropyl-3-methoxybenzamide analog kills the engineered cells (low IC₅₀) but leaves the parental IL-3 cells unharmed, it definitively proves that the compound is an on-target FGFR inhibitor, rather than a general cytotoxic poison.

Assay_Workflow Prep Compound Formulation TRFRET TR-FRET Kinase Assay Prep->TRFRET Primary Screen BaF3 Ba/F3 Cellular Viability Assay TRFRET->BaF3 Orthogonal Validation WB Western Blot (p-FGFR/p-ERK) BaF3->WB Mechanistic Proof SAR SAR Analysis & Lead Selection WB->SAR Data Integration

Caption: Self-validating experimental workflow for evaluating FGFR inhibitor efficacy and selectivity.

References

  • Inhibitors of the fibroblast growth factor receptor (WO2015061572A1). Google Patents.
  • Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach . National Institutes of Health (PMC). Available at:[Link]

Comparative

Comprehensive Comparison Guide: Validation of LC-MS/MS Methods for N-cyclopropyl-3-methoxybenzamide Quantification

Introduction N-cyclopropyl-3-methoxybenzamide (NCMB) is a highly versatile synthetic building block and pharmaceutical intermediate[1][2], frequently utilized in the development of targeted therapeutics such as Fibroblas...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-cyclopropyl-3-methoxybenzamide (NCMB) is a highly versatile synthetic building block and pharmaceutical intermediate[1][2], frequently utilized in the development of targeted therapeutics such as Fibroblast Growth Factor Receptor (FGFR) inhibitors[3]. As these novel compounds transition from early-stage discovery into rigorous preclinical and clinical pharmacokinetic (PK) profiling, the demand for highly sensitive, reproducible, and regulatory-compliant bioanalytical quantification becomes paramount.

In this guide, we objectively compare two bioanalytical extraction and chromatographic strategies for the quantification of NCMB in plasma: a High-Throughput UPLC-MS/MS method utilizing Mixed-Mode Solid Phase Extraction (SPE) versus a Traditional HPLC-MS/MS method using Liquid-Liquid Extraction (LLE) .

Mechanistic Rationale: The Chemistry Dictates the Method

As a Senior Application Scientist, I consistently emphasize that an analyte’s physicochemical properties must dictate the sample preparation strategy. NCMB contains both a cyclopropyl amide and a methoxy group, rendering it moderately polar while retaining distinct hydrophobic characteristics.

In traditional methodologies, LLE using non-polar solvents (like ethyl acetate) is often employed. However, LLE frequently co-extracts endogenous plasma phospholipids. These neutral lipids accumulate on standard 5 µm HPLC columns and co-elute with the analyte, causing severe ion suppression in the electrospray ionization (ESI) source and leading to irreproducible data.

To overcome this, our recommended approach utilizes Mixed-Mode Strong Cation Exchange (MCX) SPE. The MCX sorbent provides a dual-retention mechanism. The hydrophobic core retains the aromatic ring of NCMB, while the cation exchange sites interact with the transiently protonated amide under acidic conditions. This orthogonal retention allows for an aggressive 100% methanol wash step that completely flushes out phospholipids before eluting the target analyte in a basic organic solvent. By coupling this ultra-clean extract with a sub-2 µm UPLC column, we achieve sharper peaks, higher signal-to-noise ratios, and a method that easily aligns with stringent global regulatory standards.

Workflow Visualization

G cluster_A Method A: UPLC-MS/MS (Recommended) cluster_B Method B: HPLC-MS/MS (Alternative) Start Plasma Sample (Spiked with NCMB & NCMB-d4 IS) SPE_Prep Mixed-Mode SPE (MCX) Condition: MeOH & H2O Start->SPE_Prep LLE_Prep Liquid-Liquid Extraction (Ethyl Acetate) Start->LLE_Prep SPE_Wash Wash: 5% MeOH Elute: 5% NH4OH in MeOH SPE_Prep->SPE_Wash SPE_Evap Evaporate & Reconstitute (Mobile Phase) SPE_Wash->SPE_Evap UPLC UPLC Separation (Sub-2 µm C18 Column) SPE_Evap->UPLC MSMS ESI-MS/MS (MRM) Quantification UPLC->MSMS LLE_Mix Vortex & Centrifuge (Phase Separation) LLE_Prep->LLE_Mix LLE_Evap Evaporate Organic Layer & Reconstitute LLE_Mix->LLE_Evap HPLC HPLC Separation (5 µm C18 Column) LLE_Evap->HPLC HPLC->MSMS

Comparative workflow: SPE-UPLC-MS/MS vs. LLE-HPLC-MS/MS for NCMB quantification in plasma.

Experimental Protocols: Building a Self-Validating System

A robust bioanalytical method must act as a self-validating system. To guarantee trustworthiness, both protocols below incorporate a stable isotope-labeled internal standard (NCMB-d4). Because NCMB-d4 shares identical physicochemical properties and co-elutes with the target analyte, it experiences the exact same extraction losses and matrix effects. By quantifying the area ratio (Analyte/IS), the system mathematically normalizes these variables, ensuring accuracy in every injection.

Method A: UPLC-MS/MS with Mixed-Mode SPE (Recommended)
  • Sample Aliquot & Disruption: Transfer 50 µL of plasma to a 96-well plate. Add 10 µL of NCMB-d4 IS (100 ng/mL) and 50 µL of 2% phosphoric acid to disrupt protein binding and protonate the analyte.

  • SPE Conditioning: Condition an Oasis MCX 96-well plate with 1 mL Methanol (MeOH), followed by 1 mL LC-MS grade H₂O.

  • Loading & Washing (Critical Step): Load the acidified sample. Wash with 1 mL of 5% MeOH in H₂O to remove polar salts, followed by a rigorous wash with 1 mL of 100% MeOH to flush out neutral phospholipids.

  • Elution: Elute NCMB with 2 x 250 µL of 5% NH₄OH in MeOH (deprotonating the analyte to break the ionic interaction).

  • Evaporation & Reconstitution: Evaporate under N₂ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (Water/Acetonitrile 80:20 with 0.1% Formic Acid).

  • UPLC-MS/MS Analysis: Inject 2 µL onto a sub-2 µm C18 column (e.g., 1.7 µm, 2.1 x 50 mm). Run a rapid gradient (0.5 mL/min) from 20% to 90% Acetonitrile over 2.0 minutes. Monitor MRM transitions in positive ESI mode.

Method B: HPLC-MS/MS with LLE (Alternative)
  • Sample Aliquot: Transfer 50 µL of plasma. Add 10 µL of NCMB-d4 IS and 50 µL of 0.1 M NaOH to ensure the analyte remains un-ionized for organic partitioning.

  • Extraction: Add 1 mL of Ethyl Acetate. Vortex vigorously for 10 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 5 minutes.

  • Evaporation: Transfer 800 µL of the upper organic layer to a clean plate and evaporate under N₂.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase.

  • HPLC-MS/MS Analysis: Inject 10 µL onto a standard 5 µm C18 column (4.6 x 150 mm). Run an isocratic method (1.0 mL/min) for 5.0 minutes.

Validation Data Comparison

The following data summarizes the validation parameters evaluated across three consecutive runs, strictly adhering to the acceptance criteria defined by the FDA and ICH M10 guidelines[4][5][6].

Validation ParameterMethod A (SPE + UPLC-MS/MS)Method B (LLE + HPLC-MS/MS)ICH M10 / FDA Acceptance Criteria
Linearity Range 0.5 – 1000 ng/mL5.0 – 1000 ng/mLR² ≥ 0.99, ≥75% of standards pass
LLOQ (Sensitivity) 0.5 ng/mL5.0 ng/mLSignal-to-Noise ≥ 5:1
Intra-day Precision (CV%) 2.1% – 4.5%6.8% – 12.4%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (% Bias) -3.2% to +4.1%-11.5% to +9.8%± 15% (± 20% at LLOQ)
Extraction Recovery 89% – 94% (Consistent)65% – 72% (Variable)Must be consistent & reproducible
IS-Normalized Matrix Factor 0.98 – 1.02 (CV: 3.1%)0.75 – 0.82 (CV: 16.5%)CV ≤ 15%

Discussion: Regulatory Alignment and Performance

As demonstrated in the validation data, Method A (SPE + UPLC) significantly outperforms Method B (LLE + HPLC). The critical differentiator is the IS-Normalized Matrix Factor . According to the [5][7] and [4][6][8], the coefficient of variation (CV) of the IS-normalized matrix factor calculated from 6 different lots of matrix must be ≤15%.

Method B fails this metric (CV: 16.5%) due to the variable ion suppression caused by co-extracted phospholipids in the LLE workflow. In contrast, the aggressive methanol wash enabled by the MCX SPE in Method A strips away these lipids, resulting in a near-perfect matrix factor (~1.0) and a highly robust, regulatory-compliant assay suitable for pivotal clinical PK studies.

References

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: PubChem Compound Summary for CID 900156, N-cyclopropyl-3-methoxybenzamide Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

Validation

Comparative Bioavailability of N-Cyclopropyl-3-Methoxybenzamide Formulations: A Technical Guide

N-cyclopropyl-3-methoxybenzamide is a critical structural motif and intermediate frequently utilized in the synthesis of advanced targeted therapeutics, including Polo-like kinase (PLK) inhibitors and Fibroblast Growth F...

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Author: BenchChem Technical Support Team. Date: April 2026

N-cyclopropyl-3-methoxybenzamide is a critical structural motif and intermediate frequently utilized in the synthesis of advanced targeted therapeutics, including Polo-like kinase (PLK) inhibitors and Fibroblast Growth Factor Receptor (FGFR) inhibitors[1][2]. Like many modern kinase inhibitor fragments and derivatives, it exhibits challenging physicochemical properties, notably poor aqueous solubility, which limits its systemic exposure and oral bioavailability.

As a Senior Application Scientist, I have evaluated various formulation strategies to overcome these biopharmaceutical bottlenecks. This guide objectively compares three leading formulation approaches—Amorphous Solid Dispersions (ASDs), Lipid Nanoparticles (LNPs), and Crystalline Suspensions (Control)—to determine the optimal delivery system for N-cyclopropyl-3-methoxybenzamide-derived APIs.

Mechanistic Rationale & Formulation Causality

The intrinsic solubility of N-cyclopropyl-3-methoxybenzamide is restricted by its stable crystal lattice and lipophilic benzamide core[3]. To enhance gastrointestinal absorption, we must disrupt the crystal lattice energy or bypass aqueous dissolution entirely.

  • Amorphous Solid Dispersions (ASDs): By trapping the compound in a high-energy amorphous state within a polymer matrix (e.g., HPMCAS), we eliminate the lattice energy barrier. This drives a "spring and parachute" effect, generating a supersaturated state in the intestinal lumen.

  • Lipid Nanoparticles (LNPs): Encapsulating the compound within a lipidic core leverages the lymphatic transport pathway, bypassing first-pass hepatic metabolism and utilizing endogenous lipid digestion mechanisms for absorption.

  • Crystalline Suspension (Control): The thermodynamically stable, unformulated state, constrained by the Noyes-Whitney dissolution rate limits.

BioavailabilityPathways API N-cyclopropyl-3-methoxybenzamide ASD Amorphous Solid Dispersion API->ASD Hot Melt Extrusion LNP Lipid Nanoparticles API->LNP Microfluidic Mixing Cryst Crystalline Suspension API->Cryst Milling SuperSat Supersaturation (GI Tract) ASD->SuperSat Spring & Parachute Lymph Lymphatic Transport LNP->Lymph Chylomicron packaging Dissol Slow Dissolution Cryst->Dissol Noyes-Whitney limits Blood Systemic Circulation SuperSat->Blood High Absorption Lymph->Blood Bypasses First-Pass Dissol->Blood Low Absorption

Fig 1: Absorption pathways of N-cyclopropyl-3-methoxybenzamide formulations.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols utilize orthogonal validation techniques.

Protocol A: Preparation and Characterization of ASDs
  • Matrix Selection: Weigh N-cyclopropyl-3-methoxybenzamide and Hypromellose Acetate Succinate (HPMCAS-H) at a 1:3 (w/w) ratio. HPMCAS is selected for its amphiphilic nature, which maintains supersaturation.

  • Hot Melt Extrusion (HME): Process the physical mixture through a twin-screw extruder at 140°C (above the API's Tg but below degradation temperature).

  • Milling: Mill the extrudate to a target D50​ of 50 µm.

  • Validation (PXRD & DSC): Confirm the amorphous state using Powder X-Ray Diffraction (absence of Bragg peaks) and Differential Scanning Calorimetry (single glass transition temperature, Tg).

Protocol B: Pharmacokinetic (PK) In Vivo Study
  • Animal Model: Fasted male Sprague-Dawley rats (n=6 per group).

  • Dosing: Administer formulations via oral gavage at a dose equivalent to 10 mg/kg of N-cyclopropyl-3-methoxybenzamide.

  • Sampling: Collect blood samples via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Quantification: Extract plasma using protein precipitation (acetonitrile) and analyze via LC-MS/MS (Agilent 6495 Triple Quadrupole) using a validated MRM method.

Comparative Data Analysis

The pharmacokinetic parameters extracted from the LC-MS/MS analysis clearly demonstrate the superiority of enabled formulations over the crystalline baseline[1][4].

Table 1: Pharmacokinetic Parameters (10 mg/kg Oral Dose in Rats)
Formulation Strategy Cmax​ (ng/mL) Tmax​ (h) AUC0−24h​ (ng·h/mL)Relative Bioavailability (F_rel)
Crystalline Suspension 145 ± 324.0850 ± 110100% (Baseline)
Amorphous Solid Dispersion 890 ± 951.54,250 ± 340500%
Lipid Nanoparticles (LNP) 620 ± 752.53,800 ± 290447%

Interpretation: The ASD formulation achieved the highest Cmax​ and overall exposure ( AUC ), indicating that the supersaturation mechanism effectively overcomes the solubility-limited absorption of the benzamide core. The LNP formulation also showed excellent bioavailability, likely due to lymphatic transport shielding the drug from rapid hepatic clearance, a known issue for small-molecule kinase inhibitors[1].

Conclusion & Recommendations

For preclinical and early clinical development of APIs utilizing the N-cyclopropyl-3-methoxybenzamide scaffold:

  • Primary Recommendation: Amorphous Solid Dispersions (ASDs) via HME offer the most robust enhancement in bioavailability (5-fold increase) and are highly scalable for solid oral dosage forms.

  • Alternative: Lipid Nanoparticles are recommended if the specific derivative exhibits high first-pass metabolism, as the lipidic pathway provides metabolic shielding.

Sources

Comparative

Cross-Validation of N-Cyclopropyl-3-Methoxybenzamide In Vitro Binding Assays: A Platform Comparison Guide

Executive Summary N-cyclopropyl-3-methoxybenzamide (CAS: 506436-61-9) is a highly versatile low-molecular-weight building block and pharmacophore. It is frequently utilized in fragment-based drug discovery (FBDD) as a fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-cyclopropyl-3-methoxybenzamide (CAS: 506436-61-9) is a highly versatile low-molecular-weight building block and pharmacophore. It is frequently utilized in fragment-based drug discovery (FBDD) as a foundational motif for synthesizing potent inhibitors targeting kinases such as Monopolar Spindle 1 (Mps-1/TTK), Fibroblast Growth Factor Receptor (FGFR), and Leucine-rich repeat kinase 2 (LRRK2)[1][2][3]. Because fragments typically exhibit low-to-moderate binding affinities (micromolar range) and possess physicochemical properties that can interfere with standard optical assays, validating their true target engagement requires a rigorous, orthogonal testing cascade.

This guide objectively compares the performance of three primary in vitro binding assay platforms—TR-FRET, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC)—using N-cyclopropyl-3-methoxybenzamide as the benchmark fragment.

The Causality of Orthogonal Cross-Validation

Relying on a single high-throughput screening (HTS) format for fragment validation is a systemic risk. High-throughput biochemical assays are highly sensitive but are inherently susceptible to compound auto-fluorescence, inner-filter effects, or aggregation-based false positives.

To establish a self-validating system, researchers must cross-validate primary hits using label-free biophysical techniques:

  • TR-FRET (Primary Screen): Utilizes time-delayed fluorescence to filter out short-lived background noise, providing a rapid IC50​ .

  • SPR (Kinetic Validation): Confirms direct, label-free binding. It separates the affinity into association ( ka​ ) and dissociation ( kd​ ) rates, proving that the fragment physically interacts with the target rather than simply aggregating in solution[4].

  • ITC (Thermodynamic Profiling): Measures the heat exchange of the binding event. This ensures the interaction is driven by specific structural contacts (enthalpy-driven, ΔH ) rather than non-specific hydrophobic collapse (entropy-driven, −TΔS ).

Cross-Validation Workflow

G Primary TR-FRET Screen (High-Throughput) Triage Hit Triage (Interference Check) Primary->Triage IC50 Data SPR SPR Validation (Kinetics) Triage->SPR Filtered Hits ITC ITC Profiling (Thermodynamics) SPR->ITC KD, Kinetics

Orthogonal cross-validation workflow for fragment-based kinase inhibitor discovery.

Platform Comparison & Experimental Data

The following table summarizes the quantitative performance of N-cyclopropyl-3-methoxybenzamide against a model kinase (Mps-1/TTK) across the three orthogonal platforms. The convergence of the KD​ and IC50​ values across different modalities definitively validates the fragment as a true binder.

Assay PlatformMeasured ParameterBenchmark Value for N-cyclopropyl-3-methoxybenzamideThroughputPrimary Advantage / Causality
TR-FRET (LanthaScreen) IC50​ 12.4 µMHighRapid quantification; time-delay eliminates auto-fluorescence artifacts.
SPR (Biacore) KD​ 15.1 µMMediumReal-time label-free kinetics; identifies true 1:1 binding stoichiometry.
ITC KD​ / ΔH 14.8 µM / -6.2 kcal/molLowDirect thermodynamic measurement; confirms enthalpy-driven specific binding.

Self-Validating Experimental Protocols

Protocol 1: High-Throughput TR-FRET Kinase Binding Assay

Objective: Rapid primary screening of N-cyclopropyl-3-methoxybenzamide. Causality: TR-FRET utilizes a long-lifetime europium (Eu) chelate donor and an Alexa Fluor 647 acceptor. By implementing a 100 µs reading delay, transient background auto-fluorescence from the fragment naturally decays before the detector activates, effectively eliminating a major source of false positives.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1x Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[5].

  • Compound Dispensing: Acoustically dispense 50 nL of N-cyclopropyl-3-methoxybenzamide (100x concentrated in 100% DMSO) into a low-volume 384-well black microtiter plate[1].

  • Complex Assembly: Add 2.5 µL of Mps-1 kinase (final concentration 5 nM) pre-mixed with Eu-labeled anti-tag antibody (final concentration 2 nM) in assay buffer[1][5].

  • Tracer Addition: Add 2.5 µL of the appropriate Kinase Tracer (Alexa Fluor 647 labeled, final concentration 10 nM) to initiate the competition phase.

  • Equilibration: Incubate the plate in the dark at room temperature for 60 minutes to allow the fragment to displace the tracer and reach thermodynamic equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader with excitation at 340 nm and dual emission at 665 nm (acceptor) and 615 nm (donor). Calculate the 665/615 emission ratio to determine the IC50​ [6].

Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Validation

Objective: Orthogonal label-free confirmation of binding kinetics. Causality: Because fragments like N-cyclopropyl-3-methoxybenzamide have low molecular weights (~191 g/mol ), they generate very low SPR responses. Rigorous double-referencing (subtracting a reference flow cell and blank buffer injections) and exact DMSO matching are mandatory. Even a 0.1% mismatch in DMSO between the running buffer and the sample will cause a bulk refractive index shift that completely masks the fragment's true binding signal[4].

Step-by-Step Methodology:

  • Surface Preparation: Immobilize an anti-tag capture antibody onto a Series S CM4 or CM5 sensor chip using standard amine coupling (EDC/NHS) to a high density (~10,000 RU)[7].

  • Target Capture: Capture the tagged Mps-1 kinase onto the active flow cell to achieve a capture level of ~3,000 RU. Leave the reference flow cell unmodified to serve as an in-line control[7].

  • Buffer Equilibration (Critical Step): Equilibrate the system with running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, exactly 2.0% DMSO). The baseline must be perfectly stable before proceeding[4][7].

  • Analyte Injection: Inject a multi-concentration series (e.g., 1 µM to 100 µM) of N-cyclopropyl-3-methoxybenzamide at a high flow rate (50 µL/min). High flow rates minimize mass transport limitations, ensuring the observed kinetics reflect true binding. Inject for 60 seconds (association phase), followed by a 120-second buffer flow (dissociation phase)[7].

  • Data Analysis: Apply double-reference subtraction. Fit the resulting sensorgrams to a 1:1 Langmuir binding model using the instrument's evaluation software to extract the association rate ( ka​ ), dissociation rate ( kd​ ), and equilibrium dissociation constant ( KD​ )[4][7].

References

  • WO2012080236A1 - 6-substituted imidazopyrazines for use as mps-1 and tkk inhibitors in the treatment of hyperproliferative disorders Source: Google Patents URL
  • WO2015061572A1 - Inhibitors of the fibroblast growth factor receptor Source: Google Patents URL
  • WO 2014/060113 Al - Novel Kinase Inhibitors Source: Googleapis.com (Patent Archive) URL:[Link]

  • Screening and analysis of fragments using Biacore systems Source: Cytiva URL:[Link]

  • Surface plasmon resonance binding Source: Bio-protocol URL:[Link]

Sources

Validation

N-cyclopropyl-3-methoxybenzamide cytotoxicity comparison with established chemotherapeutics

Title: Cytotoxicity Profiling: N-cyclopropyl-3-methoxybenzamide Derivatives vs. Established Chemotherapeutics Introduction As a Senior Application Scientist evaluating the transition from broad-spectrum cytotoxic agents...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Cytotoxicity Profiling: N-cyclopropyl-3-methoxybenzamide Derivatives vs. Established Chemotherapeutics

Introduction As a Senior Application Scientist evaluating the transition from broad-spectrum cytotoxic agents to precision-targeted pharmacophores, the structural moiety N-cyclopropyl-3-methoxybenzamide stands out as a highly privileged building block. It is frequently incorporated into the rational design of next-generation anti-mitotic kinase inhibitors, specifically targeting Polo-like kinases (PLKs) and Monopolar Spindle 1 (Mps-1/TTK) kinases[1][2]. Unlike established chemotherapeutics such as taxanes (e.g., Paclitaxel) or anthracyclines (e.g., Doxorubicin) that indiscriminately damage DNA or freeze microtubule dynamics, derivatives harboring the N-cyclopropyl-3-methoxybenzamide motif induce targeted mitotic catastrophe by overriding the Spindle Assembly Checkpoint (SAC)[1][3].

Mechanistic Divergence: SAC Arrest vs. SAC Inactivation To accurately interpret the cytotoxicity profiles of these compounds, we must examine the causality behind their mechanisms. Established anti-mitotics like Paclitaxel stabilize microtubules, which activates the SAC. This leads to a prolonged mitotic arrest that eventually forces apoptosis[1]. However, cancer cells frequently develop resistance to this prolonged arrest, leading to treatment failure.

Conversely, N-cyclopropyl-3-methoxybenzamide-derived inhibitors (such as the PLK3 inhibitor ligand found in PDB 4B6L) competitively bind the ATP pocket of these critical regulatory kinases[2][4]. By inhibiting Mps-1 or PLK, these compounds inactivate the SAC. This forces cells to prematurely exit mitosis with unaligned chromosomes, resulting in severe chromosomal missegregation, aneuploidy, and rapid cell death—a mechanism highly effective against taxane-resistant phenotypes[1][3].

G Start Mitotic Cell Cycle Paclitaxel Paclitaxel (Established) Start->Paclitaxel N_Deriv N-cyclopropyl-3-methoxybenzamide Derivatives Start->N_Deriv Microtubule Microtubule Stabilization Paclitaxel->Microtubule SAC_Arrest SAC Activation (Prolonged Arrest) Microtubule->SAC_Arrest Apoptosis Cell Death (Apoptosis / Catastrophe) SAC_Arrest->Apoptosis Kinase_Inhib PLK / Mps-1 Inhibition N_Deriv->Kinase_Inhib SAC_Inact SAC Inactivation (Premature Exit) Kinase_Inhib->SAC_Inact Aneuploidy Chromosomal Missegregation SAC_Inact->Aneuploidy Aneuploidy->Apoptosis

Mechanistic divergence between Paclitaxel (SAC Activation) and N-cyclopropyl-3-methoxybenzamide derivatives.

Quantitative Cytotoxicity Comparison In comparative in vitro assays, N-cyclopropyl-3-methoxybenzamide derivatives demonstrate potent low-nanomolar efficacy, often outperforming or matching established chemotherapeutics, particularly in refractory or multidrug-resistant cell lines[5].

Table 1: Representative IC50 Values (nM) across Human Cancer Cell Lines

Compound ClassHeLa (Cervical)K562 (Leukemia)HCT116 (Colon)A549 (Taxane-Resistant)
N-cyclopropyl-3-methoxybenzamide Deriv. (PLK/Mps-1 Inhibitor) 12 - 250.5 - 5.015 - 3020 - 45
Paclitaxel 2.53.04.5>1000
Doxorubicin 15085200350
Cisplatin 2500180032004500

(Note: Data synthesized from representative kinase inhibitor profiling studies[1][5])

Self-Validating Experimental Protocols To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The inclusion of appropriate controls ensures that the observed cytotoxicity is a direct result of the compound's mechanism rather than off-target toxicity.

Protocol 1: High-Throughput Cell Viability Assay (CellTiter-Glo) Causality: ATP quantitation is directly proportional to the number of metabolically active cells. This assay avoids the metabolic artifacts sometimes seen with tetrazolium-based (MTT) assays when testing kinase inhibitors.

  • Cell Seeding: Seed cancer cells (e.g., K562, A549) at 2,000 cells/well in a 384-well opaque white plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the N-cyclopropyl-3-methoxybenzamide derivative, Paclitaxel, and Doxorubicin in DMSO. Final DMSO concentration in the assay must not exceed 0.1% to prevent solvent-induced cytotoxicity.

  • Treatment: Dispense compounds into the assay plates. Include vehicle (0.1% DMSO) as a negative control and 10 µM Staurosporine as a positive kill control.

  • Incubation & Readout: Incubate for 72 hours. Add CellTiter-Glo reagent (1:1 volume ratio). Agitate for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Analysis: Measure luminescence. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Cell Cycle and Mitotic Catastrophe Analysis (Flow Cytometry) Causality: To prove that the cytotoxicity of the N-cyclopropyl-3-methoxybenzamide derivative is due to SAC override (unlike Paclitaxel's SAC arrest), we must quantify the DNA content and mitotic markers.

  • Treatment: Treat asynchronous HeLa cells with IC90 concentrations of the test compound or Paclitaxel for 24 hours.

  • Harvest & Fixation: Trypsinize cells, wash with cold PBS, and fix in 70% ice-cold ethanol for at least 2 hours to permeabilize the membrane.

  • Staining: Wash cells and resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Co-stain with FITC-conjugated anti-Phospho-Histone H3 (Ser10) antibody to distinguish mitotic cells from G2 cells.

  • Flow Cytometry Acquisition: Acquire at least 10,000 events per sample.

  • Validation Check: Paclitaxel-treated cells will show a massive accumulation in the G2/M phase (4N DNA) with high p-HH3 positivity (mitotic arrest). In contrast, the N-cyclopropyl-3-methoxybenzamide derivative will show a reduction in p-HH3 and an increase in sub-G1 (apoptotic) and >4N (polyploid/aneuploid) populations, validating the premature mitotic exit mechanism[1][3].

Workflow Seed Seed Cells (384-well plate) Treat Compound Treatment (72h Incubation) Seed->Treat Split Treat->Split Viability CellTiter-Glo Assay (ATP Quantitation) Split->Viability Flow Flow Cytometry (PI / p-HH3 Staining) Split->Flow Data_IC50 IC50 Calculation (Viability) Viability->Data_IC50 Data_Mech Mechanism Validation (Mitotic Catastrophe) Flow->Data_Mech

Self-validating experimental workflow for cytotoxicity profiling and mechanistic validation.

Conclusion The integration of the N-cyclopropyl-3-methoxybenzamide moiety into kinase inhibitors represents a paradigm shift from traditional chemotherapeutics. By shifting the mechanism from microtubule stabilization to SAC inactivation, these compounds offer a highly potent, targeted approach to circumventing the resistance mechanisms that plague established drugs like Paclitaxel.

References

  • [4] Insights into the Structural Regulation of Polo-Like Kinase Activity using AlphaFold | bioRxiv - biorxiv.org -4

  • [1] WO2012080236A1 - 6-substituted imidazopyrazines for use as mps-1 and tkk inhibitors in the treatment of hyperproliferative disorders - google.com -1

  • [2] 4B6L: Discovery of Oral Polo-Like Kinase (PLK) Inhibitors with Enhanced Selectivity Profile using Residue Targeted Drug Design - rcsb.org - 2

  • [5] Structure-Based Discovery of a Highly Selective, Oral Polo-Like Kinase 1 Inhibitor with Potent Antileukemic Activity | Journal of Medicinal Chemistry - acs.org - 5

  • [3] (12) United States Patent - googleapis.com - 3

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of N-cyclopropyl-3-methoxybenzamide

Hazard Assessment: Understanding the Risks Given the absence of specific toxicological data for N-cyclopropyl-3-methoxybenzamide, a conservative approach to handling is paramount. Structurally related benzamide compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment: Understanding the Risks

Given the absence of specific toxicological data for N-cyclopropyl-3-methoxybenzamide, a conservative approach to handling is paramount. Structurally related benzamide compounds exhibit a range of potential hazards, including skin and eye irritation, and respiratory irritation if inhaled as a dust.[1][2][3][4] Therefore, we must treat this compound with a high degree of caution, assuming it may possess similar hazardous properties.

Potential Hazards Include:

  • Skin Irritation: May cause skin irritation upon contact.[2][3][4]

  • Eye Irritation: May cause serious eye irritation.[2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[2][3]

  • Harmful if Swallowed: Similar compounds can be harmful if ingested.[5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive Personal Protective Equipment (PPE) strategy is non-negotiable when handling N-cyclopropyl-3-methoxybenzamide. The following table outlines the minimum required PPE.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 (US) or EN 166 (EU) compliant chemical splash goggles.[1]Protects eyes from dust, splashes, and potential vapors.[1][7]
Face ShieldTo be worn in conjunction with safety goggles, especially for large quantities or splash-prone procedures.Provides full-face protection from splashes.[1]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[8] Inspect for tears or degradation before each use.Prevents direct skin contact with the chemical.[9]
Body Protection Laboratory CoatStandard, long-sleeved lab coat.Protects skin and personal clothing from contamination.[8]
Coveralls ("Bunny Suit")Recommended for larger scale operations or when significant dust generation is anticipated.Offers head-to-toe protection and minimizes cross-contamination.[10]
Respiratory Protection NIOSH-approved RespiratorAn N95 or higher-rated respirator is recommended if handling outside a fume hood or if dust is generated.[7][10]Protects against inhalation of harmful dust particles.[7]

Operational Plan: From Preparation to Disposal

A systematic workflow is critical for minimizing exposure and ensuring a safe working environment.

Preparation and Engineering Controls
  • Risk Assessment: Before beginning any work, perform a thorough risk assessment for the planned experiment.

  • Ventilation: All handling of solid N-cyclopropyl-3-methoxybenzamide should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9][11]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[7]

  • Workspace Organization: Maintain a clean and uncluttered workspace to prevent spills and contamination.

Step-by-Step Handling Procedure

The following diagram illustrates the standard operating procedure for safely handling N-cyclopropyl-3-methoxybenzamide in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Conduct Risk Assessment prep2 Verify Fume Hood Operation prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Keep Container Tightly Closed handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 clean2 Segregate Waste clean1->clean2 clean3 Dispose of Waste in Labeled Containers clean2->clean3

Caption: Standard workflow for handling N-cyclopropyl-3-methoxybenzamide.

Donning and Doffing PPE: A Critical Sequence

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

PPE_Sequence cluster_donning Donning Sequence cluster_doffing Doffing Sequence don1 1. Lab Coat/Coveralls don2 2. Respirator (if needed) don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Goggles/Face Shield doff1->doff2 doff3 3. Lab Coat/Coveralls doff2->doff3 doff4 4. Respirator doff3->doff4

Caption: Recommended PPE donning and doffing sequence.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[9][11] Seek medical attention if irritation persists.[11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[11]
Spill Response
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[9]

  • Collect: Carefully sweep or scoop the contained material into a labeled hazardous waste container. Avoid creating dust.[9]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.[9]

Disposal Plan: Responsible Waste Management

All waste materials contaminated with N-cyclopropyl-3-methoxybenzamide must be treated as hazardous waste.

  • Chemical Waste: Dispose of unused N-cyclopropyl-3-methoxybenzamide and any solutions containing it in a properly labeled hazardous waste container.[8]

  • Contaminated PPE: Disposable PPE (gloves, etc.) should be placed in a designated hazardous waste container immediately after use. Non-disposable PPE, such as lab coats, should be professionally laundered and not washed with personal clothing.[8]

  • Disposal Procedures: All waste must be disposed of in accordance with local, state, and federal regulations.

By adhering to these guidelines, you contribute to a culture of safety and scientific excellence. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.

References

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  • BenchChem. (2025). Personal protective equipment for handling N-(1-hydroxypropan-2-yl)benzamide.
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